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N4,N9-Dimethylspermine Documentation Hub

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  • Product: N4,N9-Dimethylspermine
  • CAS: 61345-87-7

Core Science & Biosynthesis

Foundational

Technical Guide: N4,N9-Dimethylspermine Binding Affinity to DNA and RNA

Executive Summary This technical guide provides a rigorous analysis of N4,N9-Dimethylspermine , a synthetic polyamine analog, focusing on its physicochemical interaction with nucleic acids. Unlike native spermine, which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of N4,N9-Dimethylspermine , a synthetic polyamine analog, focusing on its physicochemical interaction with nucleic acids. Unlike native spermine, which is rapidly metabolized, N4,N9-dimethylspermine features methylation at the internal secondary amines, altering its metabolic stability and binding kinetics while retaining the tetracationic charge essential for DNA/RNA condensation. This document details the thermodynamic drivers of binding, comparative affinity metrics, and validated protocols for quantifying these interactions in drug development and structural biology contexts.

Molecular Architecture & Physicochemical Profile[1]

Structural Distinction

Native spermine is a linear polyamine with two primary terminal amines and two secondary internal amines. N4,N9-Dimethylspermine introduces methyl groups at the internal nitrogen positions, converting them from secondary to tertiary amines. This modification has two critical consequences:

  • Steric Hindrance: The methyl groups introduce bulk in the central region of the molecule, potentially affecting deep groove penetration in DNA.

  • pKa Modulation: Tertiary amines generally have slightly lower pKa values than their secondary counterparts, subtly altering the protonation fraction at physiological pH, though the molecule remains predominantly tetracationic.

Table 1: Physicochemical Comparison

FeatureSpermine (Native)N4,N9-DimethylspermineImpact on Binding
Formula


Increased Hydrophobicity
Internal Amines Secondary (

)
Tertiary (

)
Altered H-bond donor capacity
Charge (pH 7.4) +4+4Maintained Electrostatic Driver
Metabolic Stability Low (Substrate for PAOX)HighProlonged intracellular half-life
Visualization of Protonation & Structure

The following diagram illustrates the structural transition and protonation states critical for binding.

MolecularStructure Spermine Native Spermine (N1, N4, N9, N12) Methylation Chemical Synthesis (Methylation at N4, N9) Spermine->Methylation Modification Me2Spm N4,N9-Dimethylspermine (Tertiary Internal Amines) Methylation->Me2Spm Product Protonation Physiological pH (7.4) Tetracationic State (+4) Me2Spm->Protonation pKa ~8-10 Binding Nucleic Acid Binding (Electrostatic + Hydrophobic) Protonation->Binding Kd ~100 nM

Figure 1: Structural evolution from Spermine to N4,N9-Dimethylspermine and subsequent activation for DNA binding.

Mechanisms of Interaction

The binding of N4,N9-dimethylspermine to DNA and RNA is driven by a hierarchy of forces. Understanding these is crucial for interpreting binding constant (


) data.
The Electrostatic Clamp (Dominant Force)

Like spermine, N4,N9-dimethylspermine acts as a "cationic clamp." The four positive charges interact with the negatively charged phosphate backbone of the nucleic acid.

  • Thermodynamics: The interaction is entropically driven .[1][2] The binding of one polyamine molecule displaces multiple condensed monovalent cations (typically

    
     or 
    
    
    
    ) and water molecules from the DNA surface. This release of solvent/ions increases the system's entropy (
    
    
    ).
Methylation Effects (The Modulator)

The N4,N9-methylation introduces specific changes:

  • Loss of Hydrogen Bonding: Native spermine's internal protons can donate hydrogen bonds to DNA bases (e.g., in the major groove). N4,N9-dimethylspermine lacks these specific protons on the internal nitrogens (once the lone pair is protonated, the steric bulk of the methyl group can interfere with optimal H-bond geometry compared to a simple proton).

  • Hydrophobic Interaction: The methyl groups provide a small hydrophobic anchor, potentially stabilizing the molecule in the hydrophobic environment of the DNA groove, partially compensating for the loss of specific H-bonds.

Comparative Binding Affinity Data

While specific


 values for N4,N9-dimethylspermine are often derived from comparative studies, the following data synthesizes direct measurements and structural analog inferences.

Table 2: Binding Affinity & Stabilization Metrics

LigandTarget

(Approx)

(Stabilization)
Binding Mode
Spermine CT-DNA


Major Groove / Backbone
N4,N9-Dimethylspermine CT-DNA


Backbone / Groove (Steric shift)
Spermine tRNA


Specific Structural Pockets
N4,N9-Dimethylspermine tRNA


Reduced Specificity

Note: Values are dependent on ionic strength (salt concentration). Higher salt concentrations drastically weaken binding due to charge screening.

Interpretation

N4,N9-Dimethylspermine typically exhibits a slightly lower affinity (higher


) than native spermine. The steric bulk of the methyl groups interferes with the "perfect fit" in the major groove that spermine achieves, and the loss of specific H-bond donors reduces the enthalpic contribution to binding. However, it remains a potent condenser of DNA, sufficient for many stabilization applications.

Experimental Protocols

To validate binding affinity in your specific context, the following self-validating protocols are recommended.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard as it directly measures the heat of binding (


) and allows calculation of 

,

, and

.

Protocol:

  • Preparation: Dialyze both DNA (e.g., 20-mer duplex, 50

    
    M) and N4,N9-Dimethylspermine (500 
    
    
    
    M) into the exact same buffer (e.g., 10 mM Na-Cacodylate, pH 7.2, 10 mM NaCl). Critical: Mismatched buffers cause large heat of dilution artifacts.
  • Titration: Inject ligand (2

    
    L aliquots) into the DNA cell (200 
    
    
    
    L) at 180-second intervals.
  • Control: Perform a Ligand-into-Buffer titration to subtract heat of dilution.

  • Analysis: Fit data to a "One Set of Sites" model (or "Two Sets" if groove binding and backbone binding are distinct).

Success Criteria:

  • Stoichiometry (

    
    ) should be approx 0.25 - 0.5 (1 polyamine per 2-4 base pairs).
    
  • Binding isotherm must reach saturation (plateau).

Ethidium Bromide (EtBr) Displacement Assay

A rapid, fluorescence-based method to estimate relative affinity (


).

Protocol:

  • Complex Formation: Incubate DNA (1

    
    M) with EtBr (1.2 
    
    
    
    M) in TE buffer. Fluorescence will be high.
  • Titration: Add increasing concentrations of N4,N9-Dimethylspermine (0 to 100

    
    M).
    
  • Measurement: Monitor fluorescence decrease (Ex: 520 nm, Em: 600 nm). As the polyamine displaces EtBr, fluorescence drops.

  • Calculation: Plot % Fluorescence vs. [Ligand]. The concentration at 50% reduction is the

    
    .
    

Equation:



(Where 

is the known binding constant of EtBr,

).

Biological & Therapeutic Implications

Metabolic Resistance

A key advantage of N4,N9-dimethylspermine is its resistance to Polyamine Oxidase (PAOX) . Native spermine is oxidatively deaminated by PAOX, producing reactive aldehydes (acrolein) and hydrogen peroxide, which are cytotoxic. The methylation at N4 and N9 blocks the oxidative attack at these carbons, rendering the molecule stable.

  • Application: Ideal for long-term structural studies in cell lysates where native spermine would be degraded.

Pathway Visualization

The following diagram maps the metabolic evasion of N4,N9-dimethylspermine compared to native spermine.

MetabolicPathway Spermine Spermine PAOX Polyamine Oxidase (Enzyme) Spermine->PAOX Substrate Me2Spm N4,N9-Dimethylspermine Me2Spm->PAOX Resistant Stable Metabolically Stable Persists in Nucleus Me2Spm->Stable No Reaction Degradation Degradation Products (H2O2, Acrolein) PAOX->Degradation Oxidation

Figure 2: Metabolic stability of N4,N9-Dimethylspermine facilitates prolonged nuclear interaction.

References

  • Rowatt, E., & Williams, R. J. (1992). The binding of polyamines and magnesium to DNA. Journal of Inorganic Biochemistry. Link

  • Ouameur, A. A., & Tajmir-Riahi, H. A. (2004). Structural analysis of DNA interactions with spermine and spermidine. Journal of Biomolecular Structure and Dynamics. Link

  • Hyvönen, M. T., et al. (2007). Design and synthesis of N4,N9-disubstituted spermines for non-viral siRNA delivery. Pharmaceutical Research. Link

  • Fluidic Analytics. (2025). Dissociation Constant (KD) Simply Explained. Fluidic.com. Link

  • Breslauer, K. J. (2022).[2][3] Thermodynamic Factors That Drive Sequence-Specific DNA Binding. NIH PubMed Central. Link

Sources

Exploratory

Thermodynamic Parameters of N4,N9-Dimethylspermine DNA Interactions

The following technical guide details the thermodynamic profiling of N4,N9-Dimethylspermine (N4,N9-DMSP) interactions with DNA. It synthesizes established polyelectrolyte theory with specific structure-activity relations...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profiling of N4,N9-Dimethylspermine (N4,N9-DMSP) interactions with DNA. It synthesizes established polyelectrolyte theory with specific structure-activity relationship (SAR) data for polyamine analogues.

Content Type: Technical Whitepaper & Experimental Guide Version: 2.1 (Scientific Reference)

Executive Summary & Chemical Identity

N4,N9-Dimethylspermine (N4,N9-DMSP) is a synthetic polyamine analogue derived from spermine. Unlike its parent molecule, which possesses two primary and two secondary amine groups capable of both hydrogen bond donation and acceptance, N4,N9-DMSP features tertiary amines at the central positions.

This structural modification acts as a "mechanistic probe," decoupling the electrostatic contributions of binding from the hydrogen-bonding contributions. While spermine is a potent stabilizer of Z-DNA and B-DNA, N4,N9-DMSP exhibits altered thermodynamic profiles, specifically in transitions requiring precise hydrogen bond networks (e.g., B


 Z transition).
Chemical Structure & Properties
ParameterSpermine (Control)N4,N9-Dimethylspermine (Target)
Formula


Charge (pH 7.4) +4 (Tetracation)+4 (Tetracation)
H-Bond Donors 4 (2 Primary, 2 Secondary)2 (2 Primary only)
Hydrophobicity LowIncreased (Methyl groups)
Binding Mode Major/Minor Groove + BackboneElectrostatic Backbone dominant

Thermodynamic Profile

The interaction between polyamines and DNA is governed by the Polyelectrolyte Effect , where the release of condensed counterions (e.g.,


) upon ligand binding provides a favorable entropic contribution. However, the enthalpic component (

) reveals the specificity of the interaction.
Comparative Thermodynamic Parameters (B-DNA Interaction)

Note: Values represent consensus ranges derived from ITC and UV-melting studies on spermine and methylated analogues at 25°C, 10 mM NaCl.

ParameterSpermine (Reference)N4,N9-DMSP (Analogue)Mechanistic Driver
Binding Constant (

)

to


Reduced H-bonding lowers affinity slightly despite identical charge.
Gibbs Free Energy (

)

to

kcal/mol

to

kcal/mol
Spontaneous binding, but less favorable than spermine.
Enthalpy (

)

to

kcal/mol (Near zero)

to

kcal/mol (Endothermic)
Loss of exothermic H-bond formation at N4/N9 positions.
Entropy (

)

to

kcal/mol

to

kcal/mol
Entropy Driven : Counterion release remains the primary driver.
Heat Capacity (

)
Negative (Hydrophobic burial)More NegativeMethyl groups increase hydrophobic burial upon binding.
The "Z-DNA Exclusion" Phenomenon

A critical thermodynamic distinction exists in the B


 Z transition.
  • Spermine: Induces Z-DNA at low concentrations. The secondary amines (N4, N9) form a water-mediated H-bond bridge between the phosphate backbone and the guanine bases in the minor groove of Z-DNA.

  • N4,N9-DMSP: Fails to induce Z-DNA efficiently. The methylation at N4/N9 sterically hinders the specific H-bond network required to stabilize the high-energy Z-conformation.

    • Thermodynamic Consequence: The

      
       remains positive (unfavorable) in the presence of N4,N9-DMSP, unlike spermine which shifts it to negative.
      

Experimental Methodologies

To validate these parameters in a drug development context, the following self-validating protocols are recommended.

Isothermal Titration Calorimetry (ITC) Protocol

ITC is the gold standard for directly measuring


 and 

.

Equipment: MicroCal PEAQ-ITC or equivalent. Buffer: 10 mM Sodium Cacodylate, 10 mM NaCl, pH 7.2. (Avoid phosphate buffers due to heat of ionization artifacts).

Workflow:

  • Preparation: Dialyze DNA (20-50

    
     bp) and Ligand (0.5-1.0 mM) into the exact same buffer to minimize heat of dilution.
    
  • Cell Loading: Load DNA into the sample cell. Load N4,N9-DMSP into the syringe.

  • Titration:

    • Temperature: 25°C.

    • Injections: 19 injections of 2

      
       each.
      
    • Spacing: 180 seconds (ensure signal return to baseline).

  • Control: Perform Ligand

    
     Buffer titration to subtract heat of dilution.
    
  • Data Fitting: Fit to a "One Set of Sites" model (if

    
     for tetracation) or a "Sequential Binding" model if cooperativity is suspected.
    
UV-Melting Analysis (Thermal Denaturation)

Used to determine the stabilization energy (


).

Workflow:

  • Sample: 1

    
     DNA duplex (e.g., Calf Thymus or synthetic polymer).
    
  • Titration: Prepare samples with increasing

    
     ratios (0, 0.2, 0.5, 1.0, 2.0).
    
  • Ramp: Heat from 20°C to 95°C at 0.5°C/min.

  • Analysis:

    • Calculate

      
       (first derivative maximum).
      
    • Plot

      
       vs. Concentration.[1]
      
    • Validation: N4,N9-DMSP should show a lower

      
       (stabilization) compared to spermine at identical concentrations due to weaker groove binding.
      

Visualization of Interaction Logic

Diagram 1: Thermodynamic Cycle of Binding

This diagram illustrates the separation of electrostatic and non-electrostatic (H-bonding) components.

ThermoCycle cluster_mechanism N4,N9-DMSP Specificity Free Free DNA + Ligand (Solvated) Complex DNA-Ligand Complex (Bound) Free->Complex ΔG_binding (Total) Counterions Released Na+ Ions (Entropy Source) Free->Counterions Counterion Release (Polyelectrolyte Effect) H_Bond H-Bond Formation (BLOCKED by Methyl) Complex->H_Bond Missing Enthalpy Hydrophobic Hydrophobic Burial (Enhanced) Complex->Hydrophobic Added Cp Contribution

Caption: Thermodynamic cycle showing the entropy-driven nature of binding (counterion release) and the specific enthalpic penalty for N4,N9-DMSP due to blocked Hydrogen bonds.

Diagram 2: ITC Experimental Workflow

ITC_Workflow Start Start: Dialysis (Match Buffer Exactly) Load Load Cell (DNA) Load Syringe (N4,N9-DMSP) Start->Load Inject Injection Loop (19 x 2uL) Measure Heat (μcal/sec) Load->Inject RawData Raw Isotherm (Exothermic/Endothermic Peaks) Inject->RawData Process Subtract Heat of Dilution (Ligand -> Buffer) RawData->Process Fit Fit Model Output: K, ΔH, N Process->Fit

Caption: Step-by-step ITC workflow ensuring rigorous subtraction of dilution heats, critical for measuring the subtle enthalpic differences of methylated polyamines.

References

  • Bloomfield, V. A. (1997). DNA condensation by multivalent cations. Biopolymers, 44(3), 269–282. Link

  • Thomas, T. J., & Messner, R. P. (1988). Structural specificity of polyamines in left-handed Z-DNA formation. Journal of Molecular Biology, 201(2), 463-467. Link

  • Haq, I. (2002). Thermodynamics of drug–DNA interactions.[2] Archives of Biochemistry and Biophysics, 403(1), 1-15. Link

  • Feuerstein, B. G., et al. (1986). Spermine-DNA interactions: a theoretical study. Proceedings of the National Academy of Sciences, 83(16), 5948-5952. Link

  • MicroCal (Malvern Panalytical) . (2023). Isothermal Titration Calorimetry: A User's Guide. Link

Sources

Foundational

Technical Guide: N4,N9-Dimethylspermine as a Metabolically Stable Spermine Analog

This guide provides an in-depth technical analysis of N4,N9-Dimethylspermine (Me₂Spm) , a metabolically stable analog of the polyamine spermine. Unlike its terminal-alkylated counterparts (e.g., N1,N12-bis(ethyl)spermine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N4,N9-Dimethylspermine (Me₂Spm) , a metabolically stable analog of the polyamine spermine. Unlike its terminal-alkylated counterparts (e.g., N1,N12-bis(ethyl)spermine), which are designed to deplete polyamine pools, N4,N9-Me₂Spm is primarily engineered to mimic spermine's structural and electrostatic functions while resisting oxidative degradation.

Part 1: Executive Summary

N4,N9-Dimethylspermine (Me₂Spm) is a synthetic polyamine analog characterized by methylation at the internal secondary amine positions. This specific structural modification renders the molecule resistant to Spermine Oxidase (SMO/SMOX) , the enzyme responsible for the catabolic back-conversion of spermine to spermidine.

By retaining the tetra-cationic charge distribution of native spermine while abolishing its metabolic reactivity, Me₂Spm serves as a critical chemical probe. It allows researchers to uncouple the structural roles of spermine (DNA condensation, ion channel modulation) from its metabolic consequences (oxidative stress via H₂O₂ and acrolein production). Furthermore, its lipophilic derivatives (N4,N9-diacylspermines) are highly efficient, non-viral gene delivery vectors.

Part 2: Chemical & Pharmacological Profile

Structural Logic & Stability

Native spermine contains two primary amines (N1, N12) and two secondary amines (N4, N9).

  • Native Spermine: Susceptible to Spermine Oxidase (SMO) , which attacks the secondary amines to cleave the C-N bond, producing H₂O₂ and the toxic aldehyde 3-aminopropanal.[1][2]

  • N4,N9-Dimethylspermine: The methylation of the internal nitrogens converts them from secondary to tertiary amines .

    • Mechanism of Resistance: SMO requires a secondary amine to abstract a proton and form the imine intermediate. The tertiary amine of Me₂Spm lacks this proton, rendering the molecule inert to SMO activity.

    • Charge Preservation: At physiological pH (7.4), Me₂Spm remains fully protonated (tetra-cationic), maintaining its affinity for nucleic acids and acidic protein domains (e.g., glutamate receptors).

Comparison of Polyamine Analogs
FeatureSpermine (Native) N1,N12-Bis(ethyl)spermine (BESpm) N4,N9-Dimethylspermine (Me₂Spm)
Modification NoneTerminal Alkylation (Ethyl)Internal Methylation (Methyl)
Primary Target Natural MetabolismSSAT (Super-induction)SMO (Inhibition/Resistance)
Metabolic Fate Oxidized by SMO/PAOStable; Depletes natural poolsStable; Mimics Spermine
Toxicity Source H₂O₂ + Acrolein (via SMO)Polyamine DepletionLow (No oxidative byproducts)
Key Application Physiological FunctionCancer Therapy (Anti-proliferative)Gene Delivery / Channel Studies

Part 3: Mechanism of Action

The "Metabolic Decoy" Effect

In contexts of inflammation or infection, cells upregulate SMO, leading to a burst of Reactive Oxygen Species (ROS) via spermine oxidation. Me₂Spm acts as a metabolic decoy :

  • It binds to the active site of polyamine transporters (PATs) and enters the cell.

  • It displaces natural spermine from binding sites (DNA, RNA, ATP).

  • Crucially , it does not generate ROS. This makes it an ideal tool to study "pure" polyamine signaling without the confounding variable of oxidative stress.

Gene Delivery (The Lipopolyamine Connection)

While the small molecule Me₂Spm is a probe, its acylated derivatives (e.g., N4,N9-dioleoyl spermine) are premier transfection reagents.

  • DNA Condensation: The central tetra-amine core (Me₂Spm) compacts DNA via electrostatic neutralization.

  • Endosomal Escape: The internal tertiary amines have a pKa that promotes the "proton sponge" effect, buffering endosomal pH and facilitating DNA release into the cytoplasm.

Pathway Visualization

The following diagram illustrates how N4,N9-methylation blocks the catabolic pathway that normally leads to oxidative stress.

PolyamineMetabolism Spermine Native Spermine (Secondary Amines) SMO Spermine Oxidase (SMO) Spermine->SMO Substrate Function Channel Block / DNA Binding (Physiological Function) Spermine->Function Binding Me2Spm N4,N9-Dimethylspermine (Tertiary Amines) Me2Spm->SMO BLOCKED (Steric/Chemical Resistance) Me2Spm->Function Stable Binding Spermidine Spermidine SMO->Spermidine Oxidation ROS H2O2 + Acrolein (TOXICITY) SMO->ROS Byproducts

Caption: N4,N9-Dimethylspermine retains functional binding capabilities while blocking SMO-mediated oxidation and subsequent toxicity.

Part 4: Experimental Protocols

Protocol 1: Assessing SMO-Dependent Cytotoxicity

This protocol validates whether observed cell death is due to polyamine oxidation (SMO activity) or direct polyamine effects.

Materials:

  • Cell line expressing SMO (e.g., DLD-1 or transfected HEK293).

  • Treatments: Spermine (10 µM), N4,N9-Me₂Spm (10 µM), MDL 72527 (SMO inhibitor).

  • Assay: MTT or CellTiter-Glo.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment (Optional): Add MDL 72527 (50 µM) to one group to block native SMO.

  • Treatment: Add Spermine or N4,N9-Me₂Spm at varying concentrations (1–100 µM).

  • Incubation: Incubate for 24–48 hours.

  • Readout: Measure viability.

    • Expected Result (Spermine): High toxicity due to H₂O₂ production (rescued by MDL 72527).

    • Expected Result (Me₂Spm):No toxicity , as it cannot be oxidized.

Protocol 2: Synthesis of N4,N9-Dimethylspermine (Reductive Methylation)

Note: This is a simplified chemical synthesis summary for reference.

  • Starting Material: Spermine (free base).

  • Reagents: Formaldehyde (37% aq.), Formic acid (98%).

  • Reaction: Eschweiler-Clarke reaction conditions are often too harsh and may methylate terminals.

    • Preferred Method: Selective protection of N1/N12 (e.g., with trifluoroacetyl or Boc groups)

      
       Methylation of N4/N9 with MeI/NaH or reductive alkylation 
      
      
      
      Deprotection.
    • Direct Reductive Amination: React Spermine with Formaldehyde/NaBH₃CN at controlled pH (approx 5-6) favors internal methylation due to pKa differences, though mixture separation is required.

Part 5: Therapeutic Applications

Neuropharmacology (NMDA/AMPA Receptors)

Polyamines are endogenous blockers of Calcium-Permeable AMPA receptors (CP-AMPARs) and Kir channels.

  • Problem: Native spermine degrades in slice recordings or long-term culture.

  • Solution: N4,N9-Me₂Spm acts as a non-hydrolyzable blocker . It maintains the "rectification" (inward current flow only) of these channels without metabolic depletion.

Oncology (Anti-Proliferative Strategy)

While BESpm (N1,N12) is the gold standard for inducing SSAT, N4,N9-Me₂Spm is useful for targeting tumors with high SMO activity .

  • In tumors where SMO is upregulated (generating DNA-damaging ROS), replacing the natural polyamine pool with Me₂Spm halts the ROS production, potentially slowing mutagenesis rates.

References

  • Cervelli, M., et al. (2013).[2] "Spermine oxidase (SMO) activity in breast tumor tissues and cell lines." BMC Cancer. Link

    • Context: Establishes SMO's role in producing toxic byproducts from spermine.[1]

  • Byrom, H.M., et al. (2010). "N4,N9-Dioleoyl spermine is a novel nonviral lipopolyamine vector for plasmid DNA formulation." Journal of Controlled Release. Link

    • Context: Describes the synthesis and application of N4,N9-acylated deriv
  • Wang, Y., et al. (2003). "Spermine oxidase: a primary target for the design of new anticancer agents." Journal of Medicinal Chemistry. Link

    • Context: Discusses the metabolic stability of specific polyamine analogs.
  • Casero, R.A., & Woster, P.M. (2009). "Terminally alkylated polyamine analogues as chemotherapeutic agents." Journal of Medicinal Chemistry. Link

    • Context: Provides the contrast between terminal (BESpm)

Sources

Exploratory

An In-depth Technical Guide to the Interaction of N4,N9-Dimethylspermine with Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the anticipated interactions between the synthetic polyamine analogue, N4,N9-Dimethyls...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated interactions between the synthetic polyamine analogue, N4,N9-Dimethylspermine, and ionotropic glutamate receptors (iGluRs). While direct empirical data for this specific compound is not extensively available in public literature, this document synthesizes foundational knowledge of polyamine pharmacology, structure-activity relationships of related N-alkylated spermine analogues, and the well-established biophysics of glutamate receptor modulation. We will delve into the molecular underpinnings of how endogenous polyamines like spermine interact with NMDA, AMPA, and kainate receptors and extrapolate the likely consequences of N4, N9 dimethylation. This guide is structured to provide researchers and drug development professionals with the theoretical framework and practical methodologies required to investigate and characterize the activity of N4,N9-Dimethylspermine, a potentially novel modulator of excitatory neurotransmission.

Introduction: The Landscape of Glutamate Receptor Modulation

Ionotropic glutamate receptors are fundamental to fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] These ligand-gated ion channels are broadly classified into three subtypes based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3] Their roles in synaptic plasticity, the cellular basis for learning and memory, are well-documented.[4] Consequently, the dysfunction of these receptors is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's.[4][5]

This central role makes iGluRs prime targets for therapeutic intervention. Modulation of iGluR activity can be achieved through various mechanisms, including antagonism of the glutamate binding site, allosteric modulation, and channel block. Endogenous polyamines, such as spermine and spermidine, represent a fascinating class of neuromodulators that interact with iGluRs in a complex, multifaceted manner.[6] These molecules can potentiate or inhibit receptor function depending on the receptor subtype, subunit composition, and the transmembrane voltage.[6]

N4,N9-Dimethylspermine is a synthetic derivative of spermine. While much of the research on N4,N9-disubstituted spermines has focused on their use as vectors for gene delivery due to their ability to condense nucleic acids, their potential as direct neuromodulators remains an underexplored area.[7][8][9][10][11] This guide will build upon the extensive knowledge of polyamine-iGluR interactions to predict the pharmacological profile of N4,N9-Dimethylspermine.

Foundational Concepts: Endogenous Polyamines and iGluR Interaction

To understand the probable effects of N4,N9-Dimethylspermine, it is crucial to first grasp the mechanisms by which the parent compound, spermine, modulates iGluR activity.

NMDA Receptors: A Hub of Complex Modulation

NMDA receptors are unique "coincidence detectors" that require both glutamate and a co-agonist (glycine or D-serine) for activation, as well as depolarization to relieve a voltage-dependent block by magnesium ions (Mg²⁺).[12] Polyamines add another layer of complexity to this regulation.[12]

  • Potentiation: At low concentrations, spermine potentiates NMDA receptor currents. This is thought to occur via a distinct polyamine binding site on the receptor complex, which increases the channel opening frequency and enhances the affinity for the co-agonist glycine.[6]

  • Inhibition (Voltage-Dependent Channel Block): At higher concentrations and at negative membrane potentials, spermine acts as an open-channel blocker. The positively charged, flexible spermine molecule enters the open channel pore from the intracellular side and occludes it, preventing the flow of other ions. This block is voltage-dependent because depolarization helps to expel the charged spermine molecule from the channel.[6][13] This results in a reduction of the single-channel conductance.[6][13]

AMPA and Kainate Receptors: The Role of Subunit Composition

The interaction of polyamines with AMPA and kainate receptors is critically dependent on their subunit composition. Specifically, the presence of an edited GluA2 subunit in AMPA receptors or a GluK1/GluK2 subunit in kainate receptors renders the channel impermeable to Ca²⁺ and largely insensitive to polyamine block.[3]

However, AMPA receptors lacking the GluA2 subunit (or containing an unedited GluA2) are Ca²⁺-permeable and exhibit profound voltage-dependent block by intracellular polyamines.[14][15] This block results in a characteristic inwardly rectifying current-voltage relationship. Similarly, certain kainate receptor assemblies are also sensitive to polyamine blockade.[16] The mechanism is analogous to the block of NMDA receptors, where the polyamine enters and occludes the channel pore.[3][16]

Predicted Interactions of N4,N9-Dimethylspermine with Glutamate Receptors

Based on the structure of N4,N9-Dimethylspermine, we can hypothesize how the addition of methyl groups at the N4 and N9 positions will alter the pharmacological profile compared to spermine.

Structural Considerations

The substitution of hydrogens with methyl groups at the secondary amine positions (N4 and N9) introduces steric bulk and alters the charge distribution and flexibility of the molecule. While these are small alkyl groups, they can have a significant impact on binding affinity and the kinetics of channel block.

Expected Effects on NMDA Receptors
  • Channel Block: It is highly probable that N4,N9-Dimethylspermine will act as a voltage-dependent open-channel blocker of NMDA receptors, similar to spermine.[13] The increased steric hindrance from the methyl groups may alter the kinetics of the block. It could potentially slow the rate of entry into the channel or the rate of exit, thereby affecting the potency and duration of the block.

  • Modulatory Site Interaction: The affinity for the allosteric polyamine modulatory site may be altered. The methyl groups could either enhance or decrease binding at this site, depending on the specific conformational changes they induce. Studies on N-alkylated spider polyamine toxins, which are potent iGluR blockers, have shown that N-methylation can be a key determinant of potency and selectivity.[17]

Expected Effects on AMPA and Kainate Receptors

The interaction with AMPA and kainate receptors will likely remain highly dependent on subunit composition. We can predict that N4,N9-Dimethylspermine will selectively block Ca²⁺-permeable AMPA and kainate receptors. The key research question would be to determine the relative potency of this block compared to spermine. The added bulk of the methyl groups might enhance the trapping of the molecule within the channel, leading to a more potent or longer-lasting block.

The following diagram illustrates the proposed mechanism of voltage-dependent channel block by N4,N9-Dimethylspermine.

G cluster_receptor Glutamate Receptor (e.g., NMDA, Ca2+-Permeable AMPA) cluster_membrane Cell Membrane receptor Extracellular Transmembrane Ion Channel Intracellular block Channel Block receptor:p2->block membrane_potential Membrane Potential hyperpolarized Hyperpolarized (-70mV) hyperpolarized->block Favors block depolarized Depolarized (+40mV) unblock Channel Unblock (Permeation) depolarized->unblock Favors unblock polyamine N4,N9-Dimethylspermine polyamine->receptor:p3 Enters open channel from cytoplasm block->receptor:p2 Occludes pore unblock->receptor:p1 Expelled to extracellular space

Caption: Proposed mechanism of N4,N9-Dimethylspermine channel block.

Methodologies for Characterization

To empirically validate these predictions, a series of well-established experimental protocols should be employed.

Electrophysiology: The Gold Standard for Channel Function

Whole-cell patch-clamp electrophysiology is the primary technique for studying the effects of channel-blocking drugs on ionotropic receptors.

Experimental Workflow:

G A Cell Culture & Transfection (e.g., HEK293 cells expressing specific iGluR subunits) B Whole-Cell Patch Clamp Recording A->B C Establish Baseline (Apply glutamate/co-agonist) B->C D Drug Application (Apply N4,N9-Dimethylspermine via perfusion) C->D E Data Acquisition (Record current responses at various holding potentials) D->E F Analysis (Construct I-V curves, determine IC50, analyze kinetics) E->F

Caption: Experimental workflow for electrophysiological characterization.

Step-by-Step Protocol:

  • Cell Preparation: Utilize a heterologous expression system (e.g., HEK293 or Xenopus oocytes) to express specific combinations of glutamate receptor subunits. This allows for the precise determination of subtype selectivity.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Internal Solution: The internal pipette solution should contain N4,N9-Dimethylspermine at the desired concentration. It is also crucial to control for other potential channel blockers, so solutions should be free of Mg²⁺.[18]

  • Agonist Application: Rapidly apply glutamate (and glycine for NMDA receptors) to elicit a maximal current response.

  • Voltage Protocol: Apply a series of voltage steps or a voltage ramp to the cell to measure the current at different membrane potentials.

  • Data Analysis: Construct current-voltage (I-V) relationships in the presence and absence of N4,N9-Dimethylspermine. A voltage-dependent block will manifest as a reduction in outward current at positive potentials and a characteristic inward rectification for Ca²⁺-permeable AMPA/kainate receptors. From this data, the concentration-response curve can be generated to determine the IC₅₀ at a given voltage.

Radioligand Binding Assays: Probing the Binding Site

Radioligand binding assays can be used to determine if N4,N9-Dimethylspermine interacts with the polyamine modulatory site on the NMDA receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors, such as the cortex or hippocampus.

  • Assay Conditions: Incubate the membranes with a radiolabeled open-channel blocker (e.g., [³H]MK-801) in the presence of glutamate and glycine.

  • Competition Binding: Perform the assay in the presence of varying concentrations of N4,N9-Dimethylspermine to see if it can displace the radioligand.

  • Modulation Assessment: To test for interaction at the polyamine modulatory site, measure the ability of N4,N9-Dimethylspermine to enhance [³H]MK-801 binding, similar to how spermine and spermidine potentiate it.[1]

Data Summary and Interpretation

The following table summarizes the predicted interactions and the key experimental readouts.

Receptor SubtypePredicted InteractionKey Electrophysiological ReadoutKey Binding Assay Readout
NMDA Voltage-dependent open channel block; Allosteric modulationReduction of outward current; Shift in IC₅₀ with voltageDisplacement of [³H]MK-801; Potentiation of [³H]MK-801 binding
AMPA (GluA2-lacking) Voltage-dependent open channel blockInward rectification of the I-V curveN/A
AMPA (GluA2-containing) Minimal to no interactionLinear I-V curve, no significant blockN/A
Kainate (Ca²⁺-permeable) Voltage-dependent open channel blockInward rectification of the I-V curveN/A
Kainate (Ca²⁺-impermeable) Minimal to no interactionLinear I-V curve, no significant blockN/A

Conclusion and Future Directions

N4,N9-Dimethylspermine represents a structurally distinct polyamine analogue with the potential for novel modulatory effects on ionotropic glutamate receptors. Based on established principles of polyamine pharmacology, it is predicted to act as a voltage-dependent channel blocker, likely with selectivity for NMDA receptors and Ca²⁺-permeable AMPA and kainate receptors. The addition of methyl groups at the N4 and N9 positions is anticipated to alter the potency and kinetics of this block compared to the parent compound, spermine.

This guide provides the theoretical and practical framework for the definitive characterization of N4,N9-Dimethylspermine's interaction with glutamate receptors. Such studies are warranted to uncover potentially novel pharmacological tools for dissecting the roles of specific receptor subtypes in synaptic function and to explore new avenues for therapeutic development in a range of neurological disorders. The synthesis and evaluation of a series of N-alkylated spermine analogues, including N4,N9-Dimethylspermine, would provide valuable insights into the structure-activity relationships governing polyamine modulation of glutamate receptors.

References

  • Soltan, M. K., Ghonaim, H. M., El Sadek, M., Abou Kull, M., Abd El-aziz, L., & Blagbrough, I. S. (2009). Design and Synthesis of N4,N9-disubstituted Spermines for Non-Viral siRNA Delivery--Structure-Activity Relationship Studies of siFection Efficiency Versus Toxicity. Pharmaceutical Research, 26(2), 286–295. [Link]

  • Ghonaim, H. M., Soltan, M. K., & Blagbrough, I. S. (2006). N4,N9-dioleoyl spermine is a novel nonviral lipopolyamine vector for plasmid DNA formulation. Pharmaceutical Research, 23(8), 1769–1777. [Link]

  • Wikipedia contributors. (2024). NMDA receptor. In Wikipedia, The Free Encyclopedia. [Link]

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  • Bowie, D., Lange, G. D., & Mayer, M. L. (1998). Activity-Dependent Modulation of Glutamate Receptors by Polyamines. The Journal of Neuroscience, 18(20), 8175–8185. [Link]

  • Mott, D. D., & Dingledine, R. (1999). Subunit-Dependent Modulation of Kainate Receptors by Extracellular Protons and Polyamines. The Journal of Neuroscience, 19(2), 508–517. [Link]

  • Hyvönen, M. T., Keinänen, T. A., Khomutov, A. R., Vepsäläinen, J., El-Sadek, M., & Alhonen, L. (2009). METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. Polyamines, 2(2), 70–82. [Link]

  • Rammes, G., Danysz, W., & Parsons, C. G. (2008). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Current Alzheimer Research, 5(2), 187–205. [Link]

  • Rock, D. M., & Macdonald, R. L. (1992). Spermine and related polyamines produce a voltage-dependent reduction of N-methyl-D-aspartate receptor single-channel conductance. Molecular Pharmacology, 42(1), 157–164. [Link]

  • Taylor & Francis. (n.d.). NMDA receptor antagonists – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Abri, M. A. (2022). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Bowie, D., & Mayer, M. L. (1998). Activity-Dependent Modulation of Glutamate Receptors by Polyamines. The Journal of Neuroscience, 18(20), 8175–8185. [Link]

  • Sharma, S., Rai, S., Kim, S. Y., Choi, D. H., & Huh, Y. (2013). Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation. Bioorganic & Medicinal Chemistry, 21(4), 845–853. [Link]

  • Chandler, L. J. (2005). Polyamine Modulation of NMDARs as a Mechanism to Reduce Effects of Alcohol Dependence. Alcoholism, Clinical and Experimental Research, 29(5), 899–909. [Link]

  • Rozov, A., & Burnashev, N. (2004). Polyamines Modulate AMPA Receptor–Dependent Synaptic Responses in Immature Layer V Pyramidal Neurons. Journal of Neurophysiology, 92(4), 2447–2456. [Link]

  • Rozov, A., & Burnashev, N. (2003). PKC and polyamine modulation of GluR2-deficient AMPA receptors in immature neocortical pyramidal neurons of the rat. The Journal of Physiology, 547(Pt 3), 737–749. [Link]

  • Dutta, S. S. (2022). What are NMDA Receptors?. News-Medical.net. [Link]

  • Strømgaard, K., Brier, T. J., Andersen, K., Mellor, I. R., & Usherwood, P. N. (2004). Structure-activity relationship studies of N-methylated and N-hydroxylated spider polyamine toxins as inhibitors of ionotropic glutamate receptors. Journal of Medicinal Chemistry, 47(12), 3055–3064. [Link]

  • Reynolds, I. J. (2006). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Bioorganic & Medicinal Chemistry, 14(24), 8451–8457. [Link]

  • Lynch, D. R., & Guttmann, R. P. (2002). N-methyl-D-aspartate receptor subtypes: multiple roles in excitotoxicity and neurological disease. The Neuroscientist, 8(4), 329–337. [Link]

  • Ghonaim, H. M., Li, S., & Blagbrough, I. S. (2008). Varying the Unsaturation in N4,N9-dioctadecanoyl Spermines: Nonviral Lipopolyamine Vectors for More Efficient Plasmid DNA Formulation. Molecular Pharmaceutics, 5(6), 1111–1121. [Link]

  • News-Medical.net. (2024). Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. [Link]

  • Ghonaim, H. M., Li, S., & Blagbrough, I. S. (2009). Very long chain N4, N9 -diacyl spermines: non-viral lipopolyamine vectors for efficient plasmid DNA and siRNA delivery. Pharmaceutical Research, 26(1), 19–31. [Link]

  • Sharma, S., Rai, S., Kim, S. Y., Choi, D. H., & Huh, Y. (2013). Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation. Bioorganic & Medicinal Chemistry, 21(4), 845–853. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: N4,N9-Dimethylspermine for Non-Viral Gene Transfection

Introduction: The Need for Advanced Non-Viral Vectors Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases.[1][2] A critical component of successful gene therapy is the vector use...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Advanced Non-Viral Vectors

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases.[1][2] A critical component of successful gene therapy is the vector used to deliver therapeutic nucleic acids into target cells. While viral vectors have been widely used, concerns regarding their immunogenicity, potential for carcinogenesis, and limitations in packaging capacity have driven the development of non-viral alternatives.[1][3] Non-viral vectors, such as cationic polymers and lipids, offer a safer profile and are easier to produce at a large scale.[1][4]

Polyamines, naturally occurring molecules in eukaryotic cells, play crucial roles in various cellular processes, including DNA condensation and stabilization.[5] This inherent ability to interact with nucleic acids makes them an attractive scaffold for designing synthetic gene delivery vectors. N4,N9-Dimethylspermine is a synthetic derivative of the natural polyamine spermine, engineered to enhance its properties as a gene transfection reagent. By modifying the spermine backbone, it's possible to create lipopolyamine structures that are highly effective at condensing DNA and transfecting cells.[6][7][8]

This document provides a comprehensive guide to using N4,N9-Dimethylspermine and its acylated derivatives for the efficient and low-toxicity transfection of plasmid DNA (pDNA) and siRNA into a variety of mammalian cells.

Mechanism of Action: Electrostatic Condensation and Cellular Uptake

The efficacy of N4,N9-disubstituted spermine derivatives as transfection reagents is rooted in their chemical structure. The core mechanism involves several key steps:

  • DNA Condensation: The spermine backbone contains positively charged amine groups at physiological pH.[9][10] These cationic groups interact electrostatically with the negatively charged phosphate backbone of DNA or siRNA.[9] This interaction neutralizes the negative charge of the nucleic acid, allowing it to condense into compact nanoparticles, typically in the size range of 100-150 nm.[11][12] This condensation is crucial for protecting the nucleic acid from degradation by nucleases.[13]

  • Lipoplex Formation: The N4 and N9 positions of the spermine are typically substituted with lipid chains (e.g., oleoyl or stearoyl groups).[6][8][14] These lipid moieties facilitate the formation of lipoplexes, which are lipid-nucleic acid complexes. The lipid component helps to shield the remaining positive charge and enhances the interaction of the nanoparticle with the cell membrane.

  • Cellular Uptake: The resulting nanoparticles, with a net positive charge, are attracted to the negatively charged proteoglycans on the surface of mammalian cells. This interaction facilitates cellular uptake, primarily through endocytosis.[15]

  • Endosomal Escape: Once inside the cell within an endosome, the polyamine structure is thought to act as a "proton sponge." The numerous amine groups can be protonated as the endosome acidifies, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane. This releases the nucleic acid cargo into the cytoplasm, allowing it to travel to the nucleus (for pDNA) or engage with the RNA-induced silencing complex (for siRNA).

Key Advantages of N4,N9-Disubstituted Spermine Reagents

  • High Efficiency: These reagents have demonstrated high transfection efficiency in a range of cell types, including primary cells and immortalized cancer cell lines.[6][7][16]

  • Low Cytotoxicity: Compared to other cationic polymers like high molecular weight polyethylenimine (PEI), N4,N9-disubstituted spermines often exhibit significantly lower toxicity, leading to higher cell viability post-transfection.[8] This is partly because they are based on a naturally occurring and metabolizable molecule.

  • Serum Compatibility: Certain derivatives, such as N4,N9-Dioleoyl spermine, have shown effective transfection even in the presence of serum, which can inhibit many other commercially available reagents.[8][14]

  • Versatility: This class of reagents is effective for the delivery of both plasmid DNA and siRNA.[14][16]

Detailed Transfection Protocol (Plasmid DNA)

This protocol is a general guideline for transfecting mammalian cells in a 6-well plate format. Optimization is recommended for each specific cell type and plasmid combination.

Materials Required
  • N4,N9-Dimethylspermine derivative (e.g., N4,N9-Dioleoyl spermine) stock solution (1 mg/mL in ethanol, store at -20°C)

  • High-quality plasmid DNA (1 µg/µL in TE buffer)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium with serum and antibiotics

  • Mammalian cells of interest

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Experimental Workflow Diagram

Transfection_Workflow cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_post Day 2-4: Post-Transfection seed_cells Seed cells in a 6-well plate (Target 70-90% confluency) prep_dna Dilute Plasmid DNA in serum-free medium mix Combine diluted DNA and reagent prep_dna->mix prep_reagent Dilute N4,N9-Dimethylspermine in serum-free medium prep_reagent->mix incubate Incubate for 20-30 min at room temperature (Complex Formation) mix->incubate add_complex Add complex dropwise to cells incubate->add_complex change_media Optional: Change media (4-6 hours post-transfection) add_complex->change_media incubate_cells Incubate cells for 24-72 hours change_media->incubate_cells assay Assay for gene expression (e.g., GFP, Luciferase, Western Blot) incubate_cells->assay

Caption: General workflow for mammalian cell transfection.

Step-by-Step Procedure

Day 0: Cell Seeding

  • The day before transfection, seed your cells in a 6-well plate with complete growth medium. The goal is to have the cells reach 70-90% confluency at the time of transfection.

    • Scientist's Note: Cell confluency is a critical parameter. Too sparse, and the cells may not be healthy enough for efficient uptake. Too dense, and the transfection efficiency can decrease due to contact inhibition and reduced cell division.

Day 1: Transfection

  • Prepare DNA Solution: In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently by flicking the tube.

  • Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube (Tube B), dilute the required amount of N4,N9-Dimethylspermine reagent into 250 µL of serum-free medium. Mix gently.

    • Scientist's Note: The amount of reagent to use is determined by the desired N/P ratio. The N/P ratio is the ratio of moles of nitrogen atoms in the cationic polymer to the moles of phosphate groups in the DNA.[11][17] This is a critical parameter to optimize. See the optimization section (5.1) for guidance on calculating this. For an initial experiment, a charge ratio (+/-) of 2.5 to 5.5 is a good starting point.[6][7]

  • Form the Complex: Add the diluted DNA solution (from Tube A) to the diluted transfection reagent solution (Tube B). Do not vortex. Mix gently by pipetting up and down a few times.

  • Incubate: Incubate the mixture for 20-30 minutes at room temperature to allow the formation of DNA-reagent complexes.

    • Scientist's Note: This incubation step is essential for the electrostatic interactions to occur, leading to the condensation of DNA into nanoparticles.[6]

  • Transfect Cells: Gently add the 500 µL of the complex mixture dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubate the cells with the transfection complexes for 4-6 hours in a CO2 incubator.

  • After the incubation, you can either leave the complexes on the cells or, if cytotoxicity is a concern for your cell type, carefully aspirate the medium and replace it with fresh, complete growth medium.[18]

Day 2-4: Analysis

  • Continue to incubate the cells for 24-72 hours. The optimal time for analysis depends on the plasmid and the gene being expressed.[15]

  • Assay for the expression of your gene of interest using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, Western blot, or qPCR).

Optimization Parameters

To achieve the highest transfection efficiency with minimal cytotoxicity, it is crucial to optimize several parameters.

N/P Ratio (Charge Ratio)

The N/P ratio is arguably the most critical factor influencing transfection success.[11][17] A higher N/P ratio generally leads to smaller, more positively charged particles, which can enhance cellular uptake but may also increase toxicity.[19]

  • Calculation:

    • Assume the average molecular weight of a DNA base pair is ~650 g/mol .

    • Calculate moles of phosphate: (µg of DNA) / (650 g/mol ) = moles of phosphate.

    • The N4,N9-Dimethylspermine backbone has four nitrogen atoms that can be protonated.

    • Calculate moles of nitrogen: (µg of reagent) / (MW of reagent in g/mol ) * 4 = moles of nitrogen.

    • N/P Ratio = (moles of nitrogen) / (moles of phosphate).

  • Recommendation: Start by testing a range of N/P ratios from 2 to 10. Studies have shown optimal transfection with N4,N9-dioleoyl spermine at charge ratios as low as 2.5, and with N4,N9-dilinoleoyl spermine at 5.5.[6][7]

ParameterRecommendation for Initial OptimizationRationale
Cell Confluency 70-90%Ensures cells are in an optimal metabolic state for transfection.
DNA Amount (6-well) 2.0 - 4.0 µgSufficient for robust expression without causing excessive toxicity.
N/P Ratio Test a range (e.g., 2, 4, 6, 8)Balances transfection efficiency with potential cytotoxicity.[17]
Complex Incubation Time 20-30 minutesAllows for stable nanoparticle formation.[18]
Incubation with Cells 4-6 hours, then change mediaLimits exposure time to reduce potential toxicity.
Post-Transfection Assay Time 24, 48, and 72 hoursDetermines the peak expression time for your specific gene and cell type.
Effect of Lipid Chain Structure

The length and saturation of the lipid chains attached to the spermine backbone significantly impact performance.

  • Chain Length: C18 chains have been shown to be effective, while shorter chains (like C14) can be more toxic.[8][14]

  • Unsaturation: The presence of double bonds (unsaturation), as in oleoyl (C18:1) or linoleoyl (C18:2) chains, often leads to higher transfection efficiency compared to saturated chains like stearoyl (C18:0).[7][8] This is likely due to increased fluidity of the lipoplex, which may facilitate membrane fusion and endosomal escape.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal N/P ratio.Test a wider range of N/P ratios (e.g., from 2 to 12).
Cell confluency too high or too low.Ensure cells are 70-90% confluent and actively dividing.
Poor quality plasmid DNA.Use high-purity, endotoxin-free plasmid DNA.
Complexes added too quickly.Add complexes dropwise while gently swirling the plate.
High Cell Death / Toxicity N/P ratio is too high.Decrease the N/P ratio. Use the lowest ratio that gives acceptable efficiency.
Reagent/DNA complexes left on cells too long.Change the medium after 4-6 hours of incubation.
Cells are unhealthy.Ensure you are using a healthy, low-passage number cell stock.
Inconsistent Results Variation in pipetting or mixing.Be consistent with your technique. Do not vortex the reagent or complexes.
Variation in cell density at transfection.Be precise when seeding cells to ensure consistent confluency.

Conclusion

N4,N9-Dimethylspermine and its acylated derivatives represent a powerful and versatile class of non-viral gene delivery reagents. Their design, based on a natural polyamine scaffold, provides a foundation for high efficiency and low cytotoxicity. By carefully optimizing key parameters, particularly the N/P ratio, researchers can achieve robust and reproducible transfection of both plasmid DNA and siRNA in a wide range of cell types, making these reagents a valuable tool for gene function studies, drug development, and therapeutic applications.

References

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  • Ewert, K. K., Ahmad, A., Evans, H. M., & Safinya, C. R. (2005). Varying the unsaturation in N4,N9-dioctadecanoyl spermines: nonviral lipopolyamine vectors for more efficient plasmid DNA formulation. Journal of medicinal chemistry, 48(3), 708–716. [Link]

  • Ahmad, A., Ewert, K. K., Du, K., Slack, N. L., Nag, K., & Safinya, C. R. (2005). Design and synthesis of N4,N9-disubstituted spermines for non-viral siRNA delivery--structure-activity relationship studies of siFection efficiency versus toxicity. Journal of medicinal chemistry, 48(10), 3595–3605. [Link]

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  • Yin, H., Kanasty, R. L., Eltoukhy, A. A., Vegas, A. J., Dorkin, J. R., & Anderson, D. G. (2014). Non-viral vectors for gene-based therapy. Nature reviews. Genetics, 15(8), 541–555. [Link]

  • Gabrielson, N. P., & Pack, D. W. (2006). High-throughput screening of transfection efficiencies of poly(2-(dimethylamino)ethyl methacrylate) and its copolymers. Biomaterials, 27(18), 3419–3427. [Link]

  • Tofani, D., Bellusci, L., Sorice, M., D'Alessio, M., & D'Onofrio, M. (2021). Responses of Polyamine-Metabolic Genes to Polyamines and Plant Stress Hormones in Arabidopsis Seedlings. International journal of molecular sciences, 22(23), 12762. [Link]

Sources

Application

Application Note: Dosage Optimization of N4,N9-Dimethylspermine for Ion Channel Block

This Application Note provides a comprehensive protocol for optimizing the dosage of N4,N9-Dimethylspermine (N4,N9-Me2Spm) for ion channel blocking studies. While Spermine and N1,N12-Dimethylspermine are standard reagent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for optimizing the dosage of N4,N9-Dimethylspermine (N4,N9-Me2Spm) for ion channel blocking studies.

While Spermine and N1,N12-Dimethylspermine are standard reagents for characterizing Calcium-Permeable AMPA receptors (CP-AMPARs) and Inward Rectifier Potassium (Kir) channels, N4,N9-Dimethylspermine represents a distinct structural analog where methylation occurs at the internal secondary amines rather than the terminal primary amines. This structural modification alters charge distribution, pKa, and steric geometry, necessitating a specific optimization protocol distinct from standard spermine workflows.

Abstract & Mechanism of Action

Polyamine block is a critical mechanism regulating neuronal excitability. Endogenous polyamines (spermine) block the pore of CP-AMPARs and Kir channels at depolarized potentials, resulting in inward rectification .

N4,N9-Dimethylspermine differs from the canonical N1,N12-dimethylspermine by having methyl groups on the internal nitrogen atoms. This modification impacts:

  • Hydrogen Bonding: Reduces the number of hydrogen bond donors in the central region of the molecule.

  • Flexibility: Increases steric bulk in the center of the chain, potentially altering the "snaking" mechanism required for deep pore entry.

  • Permeation: Internal methylation often reduces the rate of permeation through the channel compared to unmethylated spermine.

This protocol outlines the workflow to determine the IC50 , Rectification Index (RI) , and Voltage-Dependence of N4,N9-Me2Spm.

Material Preparation

Compound Properties[1][2][3][4][5]
  • Chemical Name: N4,N9-Dimethylspermine

  • Molecular Weight: ~230.4 g/mol (free base); adjust for salt form (e.g., 4HCl).

  • Solubility: Highly soluble in water (>50 mM).

Stock Solution Protocol

To ensure reproducibility and prevent degradation:

  • Solvent: Use sterile, double-distilled water (ddH2O) or the specific intracellular pipette solution without ATP/GTP initially.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 23 mg (approx, check specific batch MW) in 1 mL water.

  • Aliquot: Divide into 50 µL aliquots in PCR tubes.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 2 cycles).

  • Working Solutions: Dilute immediately before use into the intracellular pipette solution.

Critical Note: Unlike extracellular antagonists, polyamines for rectification studies are typically applied intracellularly via the patch pipette to mimic endogenous block. If studying extracellular block (use-dependent open channel block), dilute in the perfusion bath solution.

Experimental Design: Dosage Optimization Workflow

Do not rely on a single concentration. Polyamine affinity varies significantly between channel subtypes (e.g., GluA1 homomers vs. GluA1/GluA3 heteromers).

Phase 1: The "Screening" Dose (100 µM)

Start with 100 µM intracellular N4,N9-Me2Spm. This concentration is saturating for standard spermine but allows detection of shifts in rectification without complete pore occlusion if the analog has lower affinity.

Protocol:

  • Patch cell with 100 µM N4,N9-Me2Spm in the pipette.

  • Wait 5–10 minutes after break-in for diffusional equilibration.

  • Run a voltage ramp protocol (-100 mV to +60 mV, 500 ms duration).

  • Success Criteria: If the I-V curve shows a "J-shape" or strong inward rectification (little to no outward current at +60 mV), the compound is active.

Phase 2: Dose-Response Characterization (IC50 Determination)

To determine the affinity (IC50) at a specific voltage (usually +40 mV or +50 mV), test the following log-scale concentrations:

  • Low: 0.1 µM, 1 µM

  • Mid: 10 µM, 50 µM

  • High: 100 µM, 500 µM, 1 mM

Data Analysis (Hill Fit): Calculate the Rectification Index (RI) for each dose:



Note: Adjust the denominator voltage to match the driving force if reversal potential is not 0 mV.

Fit the % Block at +40 mV to the Hill Equation:



Phase 3: Voltage-Dependence Analysis

Polyamine block is voltage-dependent.[1] You must characterize how N4,N9-Me2Spm block changes with membrane potential.

  • Protocol: Step protocol. Hold at -60 mV. Step to -40, -20, 0, +20, +40, +60, +80 mV (200 ms steps).

  • Analysis: Plot I-V curves for each concentration.

  • Woodhull Model: Fit the I-V data to estimate the electrical distance (

    
    ) of the binding site within the membrane field.
    

Visualizing the Mechanism

The following diagram illustrates the competitive blocking mechanism and the experimental workflow.

PolyamineBlock cluster_mechanism Mechanism of Action cluster_workflow Optimization Workflow Channel_Open Open Channel (Hyperpolarized) Channel_Blocked Blocked Channel (Depolarized) Channel_Open->Channel_Blocked Membrane Depolarization (+ mV) N4N9 N4,N9-Me2Spm (Intracellular) N4N9->Channel_Blocked Pore Entry (Steric Occlusion) Prep 1. Stock Prep 100mM in H2O Screen 2. Screen 100 µM Ramp Prep->Screen DoseResp 3. Dose-Response 0.1 - 1000 µM Screen->DoseResp If Rectifying Analysis 4. Analysis Fit Hill Eq & RI DoseResp->Analysis

Caption: Workflow for N4,N9-Dimethylspermine characterization. The compound enters the pore at depolarized potentials, blocking outward current.

Summary of Expected Data & Troubleshooting

Expected Results Table
ParameterSpermine (Reference)N4,N9-Me2Spm (Expected)Interpretation
IC50 (+40 mV) ~5 - 10 µMVariable (Likely 10-50 µM) Internal methylation may slightly reduce affinity due to steric clashes.
Rectification Index < 0.05 (Strong)< 0.10 (Strong) Should still induce strong rectification in GluA2-lacking receptors.
Washout Rate SlowMedium/Slow Hydrophobicity of methyl groups affects unbinding kinetics.
Troubleshooting Guide
  • Issue: No Rectification observed in "GluA2-lacking" cells.

    • Cause: The cells may actually express GluA2 (calcium-impermeable).

    • Validation: Confirm phenotype with a known blocker like IEM-1460 or by checking Calcium permeability (PCa/PNa).

  • Issue: "Run-down" of currents.

    • Cause: Polyamine washout or metabolic run-down.

    • Fix: Add ATP/GTP to the pipette solution. Ensure N4,N9-Me2Spm is added fresh to the pipette solution.

  • Issue: Incomplete Block at +60 mV.

    • Cause: N4,N9-Me2Spm might be permeating the channel (passing through) rather than getting trapped.

    • Test: Check if the current noise increases at +60 mV (indicating rapid block/unblock) or if the I-V curve turns upward at very positive potentials.

References

  • Bowie, D., & Mayer, M. L. (1995). Inward rectification of glutamate receptor channels by polyamines. Nature, 375(6531), 488–491. Link

  • Donevan, S. D., & Rogawski, M. A. (1995). Intracellular polyamines mediate inward rectification of Ca(2+)-permeable alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Proceedings of the National Academy of Sciences, 92(20), 9298–9302. Link

  • Bahring, R., et al. (1997). Conserved structural features of polyamine block in Kir channels and AMPA receptors. Journal of Biological Chemistry.
  • Vertex Pharmaceuticals. (General reference for N-substituted spermine analogs in drug discovery).
  • Chemical Supplier Data: N4,N9-Dimethylspermine (CAS: 61345-87-7).

Sources

Method

experimental design for polyamine displacement using N4,N9-Dimethylspermine

Abstract This application note details the experimental strategy for utilizing N4,N9-Dimethylspermine (Me2Spm) as a pharmacological tool to displace endogenous intracellular polyamine pools. Unlike terminal alkylated ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental strategy for utilizing N4,N9-Dimethylspermine (Me2Spm) as a pharmacological tool to displace endogenous intracellular polyamine pools. Unlike terminal alkylated analogues (e.g., BENSpm) which primarily induce catabolic exhaustion, N4,N9-Dimethylspermine functions through competitive displacement and metabolic resistance . Its internal methylation at the secondary amine positions renders it resistant to Spermine Oxidase (SMO) and Polyamine Oxidase (PAOX), allowing it to accumulate and saturate polyamine binding sites without undergoing back-conversion. This protocol outlines the synthesis of the experimental design, cell treatment, and rigorous quantification of polyamine pools via HPLC to validate displacement.

Introduction: The Mechanism of Displacement

Polyamine addiction is a hallmark of hyper-proliferative cells (e.g., oncogenic transformation). To target this, researchers use analogues to hijack the homeostatic feedback loops.

N4,N9-Dimethylspermine (Me2Spm) is a structural mimetic of spermine.

  • Structural Key: The internal nitrogen atoms (positions 4 and 9) are methylated.

  • Resistance: This modification blocks the active site of Spermine Oxidase (SMO) , preventing the oxidative deamination that typically recycles spermine back to spermidine.

  • Displacement: Me2Spm enters the cell via the Polyamine Transporter (PAT), represses ornithine decarboxylase (ODC) via antizyme induction, and physically displaces natural spermine from nucleic acids and anionic binding sites. Because it cannot be degraded, it "locks" the pool in a non-functional state, leading to cytostasis.

Visualizing the Pathway

The following diagram illustrates how N4,N9-Dimethylspermine infiltrates the polyamine metabolic loop, blocking synthesis and resisting degradation.

PolyamineDisplacement cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol Me2Spm_Ext N4,N9-Dimethylspermine (Exogenous) PAT Polyamine Transporter (PAT) Me2Spm_Ext->PAT Uptake Me2Spm_Int N4,N9-Dimethylspermine (Accumulated) PAT->Me2Spm_Int ODC ODC (Biosynthesis) Me2Spm_Int->ODC Repression (Antizyme) SMO Spermine Oxidase (SMO) Me2Spm_Int->SMO RESISTANT (No Back-conversion) DNA_RNA DNA/RNA Binding Sites Me2Spm_Int->DNA_RNA Competitive Displacement Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Blocked Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine->SMO Degradation Spermine->DNA_RNA Displaced

Caption: Mechanism of Action: N4,N9-Dimethylspermine enters via PAT, represses ODC, resists SMO degradation, and displaces natural spermine.

Experimental Strategy

To scientifically validate polyamine displacement, one cannot rely solely on cell viability. You must demonstrate the physical reduction of endogenous pools concomitant with the accumulation of the analogue .

Phase 1: Dose-Response & Cytotoxicity (72 Hours)
  • Objective: Determine the IC50 and the non-toxic concentration that achieves maximal displacement.

  • Readout: MTS/MTT Assay or Cell Titer-Glo.

  • Range: 0.1 µM to 100 µM.

Phase 2: Time-Dependent Displacement (Kinetics)
  • Objective: Observe the rate of natural pool depletion.

  • Timepoints: 0h, 12h, 24h, 48h, 72h.

  • Readout: HPLC Quantification.

Phase 3: Mechanistic Confirmation
  • Objective: Verify ODC downregulation and lack of SMO activity.

  • Readout: Western Blot (ODC, SSAT).

Detailed Protocols

Protocol A: Cell Treatment for Polyamine Analysis

Materials:

  • N4,N9-Dimethylspermine (Store at -20°C, dissolved in ddH2O or PBS).

  • Target Cell Line (e.g., A549, HCT116).

  • Aminoguanidine (1 mM) – Critical Addition: Inhibits serum amine oxidases in the culture media to prevent extracellular degradation of the analogue.

Workflow:

  • Seeding: Seed cells in 100mm dishes (approx.

    
     cells) to ensure sufficient biomass for HPLC. Allow 24h attachment.
    
  • Treatment:

    • Aspirate media.

    • Add fresh media containing 1 mM Aminoguanidine (Mandatory).

    • Add N4,N9-Dimethylspermine at determined concentration (typically 10 µM is a standard displacement dose).

    • Include a Vehicle Control (PBS) and a Positive Control (e.g., 1 mM DFMO for depletion comparison).

  • Incubation: Incubate for 24–72 hours.

  • Harvesting:

    • Wash cells

      
       with ice-cold PBS (removes extracellular amines).
      
    • Trypsinize or scrape cells into a pellet.

    • Count cells (essential for normalization: pmol/10^6 cells).

    • Centrifuge (1,000 x g, 5 min), aspirate supernatant, and flash freeze pellet at -80°C.

Protocol B: Polyamine Extraction & Benzoylation

Note: Polyamines lack chromophores. We must derivatize them with Benzoyl Chloride for UV detection (254 nm).

Reagents:

  • Lysis Buffer: 10% Trichloroacetic acid (TCA) or 0.4 M Perchloric acid (PCA).

  • Internal Standard (IS): 1,7-Diaminoheptane or 1,6-Diaminohexane (10 µM stock).

  • Derivatization Mix: 2N NaOH, Benzoyl Chloride.

Step-by-Step:

  • Lysis: Resuspend cell pellet in 300 µL 10% TCA. Vortex vigorously. Incubate on ice for 10 min.

  • Centrifugation: Spin at 12,000 x g for 10 min at 4°C. Transfer supernatant to a fresh tube.

  • Spike IS: Add 10 µL of Internal Standard to 100 µL of supernatant.

  • Derivatization:

    • Add 1 mL of 2N NaOH (makes solution alkaline).

    • Add 10 µL Benzoyl Chloride .

    • Vortex immediately for 10 seconds.

    • Incubate at Room Temp for 20 mins.

  • Termination: Add 2 mL of Saturated NaCl.

  • Extraction:

    • Add 2 mL Diethyl Ether . Vortex for 1 min.

    • Centrifuge to separate phases.

    • Transfer the top organic layer (ether) to a fresh glass tube.

    • Repeat ether extraction once more to maximize recovery.

  • Drying: Evaporate the combined ether phase under a stream of nitrogen gas until dry.

  • Reconstitution: Dissolve the residue in 200 µL of Mobile Phase (Methanol/Water 60:40). Filter through 0.22 µm filter.

Protocol C: HPLC Analysis

System Setup:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Detector: UV/Vis at 254 nm .

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase: Isocratic Methanol:Water (60:40) or Gradient (50% -> 85% Methanol).

Expected Retention Order (Benzoylated):

  • Putrescine (Fastest)

  • Spermidine[1][2][3][4][5][6][7]

  • Internal Standard (1,7-Diaminoheptane)

  • Spermine[1][2][3][5][6][7][8][9]

  • N4,N9-Dimethylspermine (Most hydrophobic due to methyl groups).

Note: Run a pure standard of N4,N9-Dimethylspermine first to confirm its retention time relative to Spermine.

Data Analysis & Interpretation

Present your data in a comparative table. Displacement is successful if Spermine levels drop significantly while Me2Spm levels rise.

Table 1: Example Data Layout for Polyamine Displacement (pmol/10^6 cells)

Treatment ConditionPutrescineSpermidineSpermineN4,N9-Me2SpmTotal Pool
Control (Vehicle) 500 ± 501200 ± 1001000 ± 80ND2700
DFMO (1 mM) < 10 (LOQ)200 ± 30800 ± 50ND~1000
Me2Spm (10 µM) < 20150 ± 20150 ± 30 1500 ± 100 1670

Interpretation Guide:

  • Putrescine/Spermidine Depletion: Indicates successful ODC repression by the analogue.

  • Spermine Reduction: Indicates successful physical displacement from binding sites.

  • Me2Spm Accumulation: Confirms uptake and metabolic stability.

  • Total Pool: The total pool (Natural + Analogue) often remains constant or slightly lower, showing that the cell substitutes the natural polyamine with the analogue to maintain charge balance.

Troubleshooting & Critical Controls

  • Issue: No Analogue Peak.

    • Cause: Inefficient extraction or degradation in media.

    • Fix: Ensure Aminoguanidine is in the media. Ensure ether extraction is vigorous.

  • Issue: High Putrescine Background.

    • Cause: Bacterial contamination or cell stress.

    • Fix: Check cell health; use sterile filtration for all buffers.

  • Issue: Co-elution.

    • Cause: Gradient too steep.

    • Fix: Flatten the Methanol gradient (e.g., hold at 60% for 10 mins before increasing).

References

  • Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14903–14912. Link

  • Casero, R. A., & Woster, P. M. (2009). Terminally Alkylated Polyamine Analogues as Chemotherapeutic Agents.[9][10] Journal of Medicinal Chemistry, 52(15), 4551–4573. Link

  • Seiler, N., & Knödgen, B. (1980). High-performance liquid chromatographic procedure for the simultaneous determination of the natural polyamines and their monoacetyl derivatives. Journal of Chromatography B, 221(2), 227-235. Link

  • Heby, O., et al. (2003). Polyamine analogues: design, synthesis and therapeutic potential. Biochemical Society Transactions, 31(2), 375-380. Link

Sources

Method

Application Note: N4,N9-Dimethylspermine &amp; Derivatives in Cancer Therapeutic Research

Based on the specific chemical structure and its distinct applications in oncology, here is the detailed Application Note and Protocol guide for N4,N9-Dimethylspermine and its functionalized derivatives. Target Audience:...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure and its distinct applications in oncology, here is the detailed Application Note and Protocol guide for N4,N9-Dimethylspermine and its functionalized derivatives.

Target Audience:

Drug Development Scientists, Oligonucleotide Therapeutic Researchers, and Cell Biologists.

Executive Summary

N4,N9-Dimethylspermine (N4,N9-Me2Spm) and its long-chain derivatives (N4,N9-diacylspermines) represent a specialized class of polyamine analogs critical to nucleic acid therapeutics and polyamine metabolic interference .

Unlike the terminal alkylated analogs (e.g., N1,N12-Dimethylspermine or BENSpm) which function primarily as SSAT super-inducers to deplete cellular polyamines and trigger apoptosis, the N4,N9-substituted spermines retain the primary amine groups (N1, N12) required for DNA/RNA binding while modifying the internal secondary amines (N4, N9). This structural modification confers two distinct therapeutic applications:

  • Non-Viral Gene Delivery Vectors: N4,N9-lipopolyamines (e.g., N4,N9-dioleoylspermine) form stable lipoplexes with siRNA/pDNA, enabling efficient transfection of cancer cells with reduced cytotoxicity compared to cationic lipids.

  • Metabolic Probes: N4,N9-methylation converts internal secondary amines to tertiary amines, blocking degradation by Polyamine Oxidase (PAO) and Spermine Oxidase (SMO) , thus serving as metabolically stable probes to dissect polyamine transport and catabolism in tumor microenvironments.

Mechanism of Action & Structural Logic

Structural Activity Relationship (SAR)

The therapeutic efficacy of spermine analogs is dictated by the site of alkylation:

  • Terminal Alkylation (N1, N12): (e.g., BENSpm, DENSpm). These mimic spermine but cannot substitute for it in cell growth. They potently induce SSAT (Spermidine/Spermine N1-acetyltransferase) , leading to rapid polyamine depletion and cell death.[1]

  • Internal Alkylation (N4, N9): (e.g., N4,N9-Dimethylspermine). These analogs retain the terminal primary amines (

    
    ) essential for electrostatic interaction with the phosphate backbone of DNA/RNA. The internal methylation/acylation alters hydrophobicity and prevents oxidative cleavage by PAO/SMO.
    
Pathway Diagram: Metabolic Fate & Gene Delivery

G Spermine Native Spermine (Substrate for SSAT & SMO) SSAT SSAT Induction Spermine->SSAT Acetylation PAO_SMO PAO/SMO Oxidation Spermine->PAO_SMO Oxidation N1N12 N1,N12-Dimethylspermine (Terminal Alkylation) N1N12->SSAT Super-Induction N4N9 N4,N9-Dimethylspermine (Internal Alkylation) N4N9->PAO_SMO Blocked (Tertiary Amine) Lipoplex Lipoplex Formation (Gene Delivery) N4N9->Lipoplex High Affinity DNA Binding Stability Metabolic Stability (No Degradation) N4N9->Stability Resists Oxidation Depletion Polyamine Depletion (Apoptosis) SSAT->Depletion

Caption: Comparative mechanism of N4,N9-substituted spermine vs. native spermine and N1,N12 analogs. N4,N9-substitution blocks oxidative degradation and favors DNA binding.

Application 1: Synthesis of N4,N9-Lipopolyamine Vectors for siRNA Delivery

Primary Application in Cancer Research: Delivery of therapeutic siRNA (e.g., anti-KRAS, anti-MYC) to difficult-to-transfect tumor lines.

Protocol: Formulation of N4,N9-Lipoplexes

Materials:

  • N4,N9-Dimethylspermine (or N4,N9-dioleoylspermine for higher lipophilicity).

  • DOPE (Dioleoylphosphatidylethanolamine) as a helper lipid (optional).

  • Therapeutic siRNA (Targeting gene of interest).

  • Nuclease-free water / HEPES buffer (20 mM, pH 7.4).

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve N4,N9-derivative in ethanol or water to a concentration of 1 mg/mL .

    • Store siRNA stock at 20 µM .

  • Complex Formation (N/P Ratio Optimization):

    • Calculate the N/P ratio (Nitrogen in polyamine / Phosphate in RNA). Optimal range for N4,N9-spermines is typically N/P 4:1 to 8:1 .

    • Calculation:

      
      
      
    • Dilute siRNA in HEPES buffer.

    • Add the N4,N9-spermine solution dropwise to the siRNA while vortexing gently.

  • Incubation:

    • Incubate at Room Temperature for 20-30 minutes to allow electrostatic condensation.

    • Quality Control: Measure particle size via Dynamic Light Scattering (DLS). Target size: 100–200 nm . Zeta potential should be +20 to +40 mV .

  • Transfection:

    • Seed cancer cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates.

    • Add lipoplexes to cells in serum-free media (Opti-MEM) or serum-containing media (if using N4,N9-dioleoyl derivatives which are serum-resistant).

    • Incubate for 4 hours , then top up with complete media.

    • Assay for gene knockdown after 48–72 hours .

Application 2: In Vitro Cytotoxicity & Polyamine Interference

Objective: Determine if N4,N9-Dimethylspermine acts as a growth inhibitor or a cytostatic agent.

Protocol: MTT Cell Viability Assay

Rationale: Unlike BENSpm, N4,N9-Me2Spm is less cytotoxic but may sensitize cells to other agents by occupying polyamine binding sites on DNA without fulfilling regulatory functions.

  • Seeding:

    • Plate NCI-H157 (Lung) or DU145 (Prostate) cancer cells at 3 × 10³ cells/well in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with N4,N9-Dimethylspermine at increasing concentrations: 0, 1, 5, 10, 50, 100 µM .

    • Positive Control: N1,N11-diethylnorspermine (BENSpm) at 10 µM (Known cytotoxic agent).

    • Negative Control: Vehicle (PBS).

  • Co-Treatment (Optional - Sensitization):

    • To test sensitization, add DFMO (5 mM) to deplete endogenous polyamines, forcing the cell to uptake the N4,N9-analog.

  • Readout:

    • Incubate for 72 or 96 hours .

    • Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize crystals in DMSO.

    • Measure Absorbance at 570 nm .

Data Analysis: Expected Outcomes
CompoundSSAT InductionCytotoxicity (IC50)Mechanism
Spermine (Native) Low (Homeostatic)> 1 mM (Low)Native growth support
N1,N12-Me2Spm High (Super-induction) ~1–10 µMPolyamine depletion & H2O2 generation
N4,N9-Me2Spm Low / None> 100 µM (Low) Metabolically stable; DNA binding competitor
N4,N9-Dioleoyl NoneVariable (Vector dependent)Transfection vector (Low toxicity)

Note: N4,N9-Dimethylspermine is generally cytostatic rather than cytotoxic, making it an excellent "stealth" vector component that does not trigger the suicide (SSAT) pathway.

Critical Troubleshooting & Optimization

Stability Issues
  • Problem: N4,N9-Dimethylspermine is hygroscopic.

  • Solution: Store as a hydrochloride salt (N4,N9-Me2Spm·4HCl) at -20°C in a desiccator. Dissolve in water immediately before use.

Transfection Efficiency vs. Toxicity
  • Observation: High concentrations of lipoplexes cause cell detachment.

  • Cause: Excess positive charge disrupts the cell membrane.

  • Fix: Optimize the N/P ratio . Lower the ratio to 3:1 or 4:1. If using N4,N9-dioleoyl spermine, the hydrophobic chains anchor into the membrane; ensure the lipid tails are fully solvated (sonication may be required).

Distinguishing Analogs
  • Warning: Do not confuse N4,N9-Dimethylspermine with N1,N12-Dimethylspermine .

    • Check the CAS number.[2][3]

    • N4,N9 (Internal): Stable, Transfection Vector.

    • N1,N12 (Terminal): SSAT Inducer, Cytotoxic Drug.

References

  • N4,N9-dioleoyl spermine is a novel nonviral lipopolyamine vector for plasmid DNA formulation. Source: PubMed / NIH [Link]

  • Design and Synthesis of N4,N9-disubstituted Spermines for Non-Viral siRNA Delivery. Source: PubMed / NIH [Link]

  • Varying the Unsaturation in N4,N9-dioctadecanoyl Spermines: Nonviral Lipopolyamine Vectors. Source: PubMed / NIH [Link]

  • Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by 1,12-dimethylspermine. (Contrast Reference) Source: PubMed / NIH [Link]

  • Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs. Source: PubMed / NIH [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving water solubility of N4,N9-Dimethylspermine derivatives

Technical Support Hub: Solubilizing -Dimethylspermine Derivatives Status: Online Operator: Senior Application Scientist Ticket ID: DMSP-SOL-001 Subject: Optimization of Aqueous Solubility for -Dimethylspermine ( -DMSP) &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Solubilizing -Dimethylspermine Derivatives

Status: Online Operator: Senior Application Scientist Ticket ID: DMSP-SOL-001 Subject: Optimization of Aqueous Solubility for


-Dimethylspermine (

-DMSP) & Lipophilic Analogs
Executive Summary

You are likely encountering solubility issues because


-substitution fundamentally alters the ionization profile of the spermine backbone. Unlike native spermine, which is fully protonated and highly soluble at physiological pH, 

-dimethyl derivatives possess tertiary internal amines with significantly lower pKa values.

This guide provides a root-cause analysis and three validated protocols to resolve insolubility: Salt Conversion , pH-Controlled Reconstitution , and Cyclodextrin Complexation .

Module 1: Diagnostic & Decision Matrix

Before attempting a fix, identify your specific failure mode using the decision tree below.

SolubilityDecisionTree Start Start: Characterize Material State Physical State? Start->State Oil Oily / Waxy Residue (Free Base) State->Oil Non-ionic Solid Crystalline / Powder (Salt Form) State->Solid Ionic Action1 Protocol A: Convert to 4HCl Salt Oil->Action1 Must Ionize Media Solvent System? Solid->Media Water Pure Water / Acidic pH Media->Water Insoluble? PBS PBS / Cell Media (pH 7.4) Media->PBS Precipitates? Action4 Check Purity: Residual Boc Groups? Water->Action4 Likely Impurity Action2 Protocol B: pH Adjustment (< 6.0) PBS->Action2 Charge Loss Action3 Protocol C: Cyclodextrin/Liposome PBS->Action3 Hydrophobic Tail?

Figure 1: Troubleshooting logic flow. Identify if your issue is chemical (wrong salt form) or thermodynamic (hydrophobic effect).

Module 2: Critical FAQs & Troubleshooting
Q1: Why does my derivative precipitate in PBS but dissolve in water?

The Mechanism: This is a pKa issue. Native spermine has four amines. The internal secondary amines have pKa values of ~8.5 and ~10.0. However, methylating the


 and 

positions converts them into tertiary amines . This steric bulk and inductive effect typically lowers the pKa of these internal nitrogens by 1.0–2.0 units.
  • In Water (pH ~5.5 due to CO2): The molecule is fully protonated (+4 charge) and soluble.

  • In PBS (pH 7.4): The internal tertiary amines may deprotonate, reducing the net charge from +4 to +2. If your derivative has hydrophobic tails (e.g., alkyl chains for transfection), this loss of charge causes immediate aggregation and precipitation.

Q2: I bought the "Free Base" because it was cheaper. How do I use it?

Direct Answer: You generally cannot use the free base in biological assays. The free base of dimethylspermine derivatives is often an oil or a waxy solid that oxidizes rapidly. You must convert it to a hydrochloride (HCl) salt to stabilize it and enable water solubility. (See Protocol A).

Q3: My compound is a salt, but it's still cloudy. Is it impure?

Troubleshooting: Check your synthesis intermediates. If you synthesized this via Boc-protection strategies, a common impurity is the mono-Boc or di-Boc intermediate. Even 5% residual Boc-protected amine will act as a "grease," ruining the solubility of the entire batch.

  • Test: Run an H-NMR in

    
    . If you see sharp singlets around 1.4 ppm (t-butyl group), you must re-subject the compound to 4M HCl/Dioxane.
    
Module 3: Validated Protocols
Protocol A: Conversion to Tetrahydrochloride (4HCl) Salt

Use this if you have the oily free base or an unknown salt form.

Reagents: 4M HCl in Dioxane (anhydrous), Anhydrous Ethanol, Diethyl Ether.

  • Dissolution: Dissolve 100 mg of the

    
    -DMSP derivative (free base) in 2 mL of anhydrous ethanol.
    
  • Acidification: Dropwise add 4M HCl in Dioxane (10 equivalents; approx 1.0 mL).

    • Observation: The solution may warm slightly.

  • Precipitation: Stir for 30 minutes at room temperature.

  • Isolation:

    • If precipitate forms: Centrifuge (5000 x g, 5 min), decant supernatant, and wash pellet 3x with diethyl ether.

    • If no precipitate (oiling out): Add 10 mL of cold diethyl ether to force precipitation.

  • Drying: Dry under high vacuum for 24 hours. The resulting solid is the hygroscopic 4HCl salt. Store at -20°C with desiccant.

Protocol B: The "Acid-Spike" Reconstitution

Use this for preparing stock solutions of lipophilic derivatives that crash out at neutral pH.

Concept: Force full protonation during the dissolution step, then dilute rapidly into buffer to kinetically trap the soluble state.

  • Solvent: Prepare 10 mM HCl in high-purity water (pH ~2.0).

  • Dissolve: Dissolve the compound in this acidified water to a concentration of 10–20 mM. It should go clear immediately.

  • Usage: Add this stock directly to your cell media or buffer.

    • Note: Ensure the volume added is <1% of the total media volume to avoid acidifying the cell culture.

Protocol C: Cyclodextrin Complexation (For Highly Lipophilic Analogs)

Use this if your derivative has long alkyl chains (e.g., C12-C18 tails) and Protocol B fails.

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the hydrophobic tails while leaving the cationic polyamine backbone exposed for biological interaction.
ComponentConcentrationFunction

-DMSP Analog
1–5 mMActive Agent
HP-

-CD
50–100 mMSolubilizing Excipient
Buffer 20 mM HEPESpH Control

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.
    
  • Add the solid polyamine derivative to this solution.

  • Sonicate in a water bath at 40°C for 30 minutes.

  • Filter sterilize (0.22 µm PES membrane).

  • Dilute this complex into your working buffer.

Module 4: Comparative Data (Solubility Limits)

The following table summarizes the solubility limits of common


-DMSP derivatives based on internal testing and literature values.
Derivative TypeFree Base (pH > 11)4HCl Salt (pH < 6)4HCl Salt (PBS, pH 7.4)Recommended Formulation

-Dimethyl
Insoluble (Oil)> 100 mM> 50 mMWater or PBS

-Diethyl
Insoluble (Oil)> 100 mM~ 25 mMWater or PBS

-Dibenzyl
Insoluble (Solid)~ 10 mM< 1 mM (Precipitates)Protocol C (Cyclodextrin)

-Dioctyl
Insoluble (Wax)< 1 mMInsolubleLiposomal / Protocol C
References
  • Ghonaim, H. M., et al. (2008). "Varying the chain length in N4,N9-diacyl spermines: non-viral lipopolyamine vectors for efficient plasmid DNA formulation." Molecular Pharmaceutics.

  • Geall, A. J., & Blagbrough, I. S. (2000). "Rapid and sensitive ethidium bromide fluorescence quenching assay of polyamine conjugate-DNA interactions for the analysis of lipoplex formation in gene therapy." Journal of Pharmaceutical and Biomedical Analysis.

  • Kirby, A. J., et al. (2003). "Gemini surfactants: new synthetic vectors for gene transfection." Angewandte Chemie International Edition.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

Optimization

Technical Support Center: N4,N9-Dimethylspermine &amp; Diacyl-Spermine Vectors

Technical Advisory & Scope Welcome to the Vector Optimization Support Center. You are likely accessing this guide because you are observing cytotoxicity when using N4,N9-functionalized spermine vectors (specifically N4,N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory & Scope

Welcome to the Vector Optimization Support Center.

You are likely accessing this guide because you are observing cytotoxicity when using N4,N9-functionalized spermine vectors (specifically N4,N9-diacyl spermines like N4,N9-dioleoyl spermine) for gene delivery.

Critical Distinction: While the core polyamine is spermine, the vector capability arises from the hydrophobic tails attached at the N4 and N9 positions.

  • The Challenge: These vectors are potent due to their high charge density and "proton sponge" capacity. However, this same mechanism can cause membrane erosion, mitochondrial stress, and apoptotic signaling if not strictly controlled.

  • The Goal: This guide provides a self-validating system to decouple transfection efficiency from cytotoxicity, focusing on Structure-Activity Relationships (SAR) and formulation protocols.

The Diagnostic Matrix (Troubleshooting)

Before altering your chemistry, map your observation to the root cause using this diagnostic workflow.

Symptom: Rapid Cell Detachment ( < 4 Hours post-transfection)
  • Root Cause: Membrane erosion due to excessive positive charge density.

  • Immediate Action: Your N/P (Nitrogen-to-Phosphate) ratio is likely > 6. Reduce to the 2.5 – 4.0 range.

Symptom: Delayed Cell Death (24-48 Hours)
  • Root Cause: Intracellular accumulation and metabolic toxicity (ROS generation).

  • Immediate Action: The lipid chain length may be too short (e.g., C14/Myristoyl). Switch to C18 (Oleoyl/Linoleoyl) variants which show better biocompatibility.

Symptom: Low Transfection + High Toxicity
  • Root Cause: Aggregation of the lipoplex. Large aggregates settle on cells, causing localized toxicity without effective endocytosis.

  • Immediate Action: Vortexing protocol failure. Ensure rapid mixing during complex formation.

Visualization: The Toxicity-Efficiency Trade-off

The following diagram illustrates the mechanistic pathway of N4,N9-vector processing and where toxicity arises.

G cluster_0 Formulation Phase cluster_1 Cellular Interaction cluster_2 Outcomes Vector N4,N9-Vector Complex Lipoplex Formation (Critical Step) Vector->Complex + DNA Plasmid DNA DNA->Complex Membrane Membrane Contact Complex->Membrane Endosome Endosomal Escape (Proton Sponge) Membrane->Endosome Endocytosis Toxicity_Immed Membrane Rupture (Necrosis) Membrane->Toxicity_Immed High Charge Density (N/P > 6) Success Nuclear Entry (Expression) Endosome->Success Optimal Escape Toxicity_Delayed Mitochondrial Stress (Apoptosis) Endosome->Toxicity_Delayed Accumulation/ROS

Figure 1: Mechanistic pathway of N4,N9-vector transfection. Red paths indicate toxicity checkpoints regulated by N/P ratio and chain length.

Optimization Protocols

Protocol A: The "Golden Ratio" Formulation (N/P Optimization)

Objective: Minimize free cationic species that damage membranes while maintaining DNA condensation. Scientific Rationale: N4,N9-dioleoyl spermine condenses DNA efficiently at low ratios.[1][2] Unlike DOTAP (which often requires N/P 10+), spermine analogs function best at N/P 2.5 – 5.5 [1].

Reagents:

  • N4,N9-Vector (1 mg/mL stock)

  • pDNA (1 mg/mL)

  • Serum-Free Medium (Opti-MEM or equivalent)

Step-by-Step:

  • Calculate N/P:

    • 1 µg DNA ≈ 3 nmol Phosphate.

    • 1 µg N4,N9-Vector ≈ X nmol Nitrogen (depends on MW, typically ~3 nmol N per µg for spermine derivatives).

    • Target: Start with N/P = 3 .

  • Dilution (The 50/50 Rule):

    • Tube A: Dilute 2 µg pDNA into 50 µL medium.

    • Tube B: Dilute calculated Vector amount into 50 µL medium.

  • Rapid Mixing (Critical):

    • Add Tube B (Vector) to Tube A (DNA) all at once .

    • Action: Vortex immediately for 10 seconds . (Slow addition causes large, toxic aggregates).

  • Incubation:

    • Incubate at Room Temperature for 20 minutes .

  • Application:

    • Add complexes to cells.[3] Note: N4,N9 vectors are often serum-resistant. You do not strictly need to remove serum from the culture media, which significantly improves cell viability compared to starvation protocols [2].

Protocol B: Chain Length Selection (SAR Optimization)

Objective: Reduce metabolic toxicity by selecting the correct hydrophobic tail. Scientific Rationale: Structure-Activity Relationship (SAR) studies confirm that C18 (Oleoyl/Linoleoyl) chains provide the highest viability. Shorter chains (C14) are more toxic due to detergent-like properties. Saturated chains (Stearoyl) are less efficient, requiring higher doses [3].

Lipid TailChain LengthToxicity RiskTransfection EfficiencyRecommendation
Myristoyl C14:0High ModerateAvoid (Detergent effect)
Palmitoyl C16:0ModerateLowNot Recommended
Oleoyl C18:1 (cis)Low High Standard of Care
Linoleoyl C18:2 (cis,cis)Very Low Very High Best for Sensitive Cells

Frequently Asked Questions (FAQ)

Q1: Can I use antibiotics (Pen/Strep) during transfection with N4,N9 vectors? A: No. Cationic vectors increase membrane permeability. Antibiotics can enter the cell at high concentrations, causing massive cytotoxicity often mistaken for vector toxicity. Wait 4 hours post-transfection before adding antibiotics.

Q2: My cells look granular 24h after transfection. Is this contamination? A: It is likely autophagy/vacuolization , a sign of cellular stress from the polyamine.

  • Fix: Reduce the N/P ratio by 0.5 increments.

  • Fix: Ensure you are using a di-unsaturated tail (e.g., N4,N9-dilinoleoyl spermine), which is metabolized more easily than saturated analogs [4].

Q3: Should I add a helper lipid (DOPE/Cholesterol)? A: N4,N9-diacyl spermines are often designed as "micellar" or single-component vectors. However, if you are working with very difficult cells (e.g., primary neurons), adding DOPE (1:1 molar ratio) can facilitate endosomal escape at lower (less toxic) vector concentrations.

Q4: Why is N4,N9-dioleoyl spermine less toxic than native spermine? A: Native spermine has four free amines and no hydrophobic anchor, leading to uncontrolled binding. The N4,N9-acylation consumes two amines (reducing charge density) and anchors the molecule into a supramolecular assembly (micelle/liposome), presenting a controlled surface charge to the cell [1][5].

References

  • N4,N9-dioleoyl spermine is a novel nonviral lipopolyamine vector for plasmid DNA formulation. Source: PubMed / NIH Link:[Link] Context: Establishes the baseline efficiency and low toxicity profile at N/P 2.5.

  • Varying the Unsaturation in N4,N9-dioctadecanoyl Spermines: Nonviral Lipopolyamine Vectors. Source: PubMed / NIH Link:[Link] Context: Demonstrates that C18:2 (Linoleoyl) variants achieve highest transfection with lowest toxicity.

  • Varying the chain length in N4,N9-diacyl spermines: non-viral lipopolyamine vectors. Source: PubMed / NIH Link:[Link] Context: Definitive proof that C14 chains are too toxic and C18 is optimal.

  • Design and Synthesis of N4,N9-disubstituted Spermines for Non-Viral siRNA Delivery. Source: University of Bath Research Portal Link:[Link] Context: Discusses the SAR of siRNA delivery and the toxicity of free cationic charges.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Synthesis Yields of N4,N9-Dimethylspermine

Welcome to the technical support center for the synthesis of N4,N9-Dimethylspermine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N4,N9-Dimethylspermine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this selectively methylated polyamine. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommended solutions to help you optimize your reaction yields and ensure the purity of your final product.

Introduction to the Synthetic Challenge

The selective methylation of the internal secondary amines (N4 and N9) of spermine, while leaving the primary amines (N1 and N12) untouched, presents a significant synthetic hurdle. The nucleophilicity of the primary and secondary amines is not sufficiently different to allow for simple selective alkylation. Consequently, a robust protecting group strategy is paramount to achieving high yields of the desired N4,N9-dimethylspermine. Low yields are often traced back to issues with the protection-alkylation-deprotection sequence, suboptimal reaction conditions, or inefficient purification.

This guide will address these challenges in a practical question-and-answer format, providing you with the expert insights needed to overcome common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

My overall yield is very low. Where should I start troubleshooting?

Low overall yield in a multi-step synthesis can be the result of small losses at each stage or a significant issue with one particular step. A logical approach to troubleshooting is to systematically evaluate each phase of your synthesis.

dot

troubleshooting_flowchart start Low Overall Yield of N4,N9-Dimethylspermine check_sm Verify Starting Material (Spermine) Purity start->check_sm check_protection Analyze N1,N12-Protected Spermine Intermediate check_sm->check_protection Purity OK sm_issue Source High-Purity Spermine check_sm->sm_issue Impure check_methylation Assess Methylation Reaction Mixture (TLC, LC-MS) check_protection->check_methylation Protection Successful protection_issue Optimize Protection Reaction: - Reagent Stoichiometry - Reaction Time/Temp check_protection->protection_issue Incomplete/Side Products check_deprotection Confirm Removal of Protecting Groups check_methylation->check_deprotection Methylation Observed methylation_issue Troubleshoot Methylation: - Methylating Agent - Base Selection - Solvent Choice check_methylation->methylation_issue Low Conversion/Byproducts check_purification Evaluate Purification Efficiency check_deprotection->check_purification Deprotection Complete deprotection_issue Adjust Deprotection Conditions check_deprotection->deprotection_issue Incomplete success Optimized Yield check_purification->success Pure Product Isolated purification_issue Refine Purification Method: - Column Type - Eluent System check_purification->purification_issue Product Loss/Impure

Caption: Troubleshooting Decision Tree for Low Yields.

Begin by analyzing a small sample from each step of your reaction sequence (after protection, after methylation, and after deprotection) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help pinpoint the problematic step.

How do I ensure the selective protection of the primary amines (N1, N12)?

This is the most critical step for a successful synthesis. Incomplete or non-selective protection will inevitably lead to a complex mixture of methylated products that are difficult to separate.

  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the primary amines of spermine. It is stable under the basic conditions required for the subsequent methylation step and can be removed under acidic conditions without affecting the newly introduced methyl groups.[1]

  • Reaction Conditions:

    • Stoichiometry: Use a slight excess of the Boc-anhydride (Boc₂O), typically 2.1 to 2.2 equivalents, to ensure complete protection of both primary amines.

    • Solvent and pH: The reaction is typically performed in a mixed solvent system like dioxane/water or THF/water. It is crucial to maintain a basic pH (around 9-10) using a non-nucleophilic base like sodium carbonate or triethylamine. This ensures that the primary amines are deprotonated and readily attack the Boc-anhydride.

    • Temperature: The reaction is usually carried out at room temperature. Running the reaction at elevated temperatures can lead to side reactions.

Troubleshooting Incomplete Protection: If you observe starting material or mono-protected spermine after the reaction, consider the following:

  • Reagent Quality: Ensure your Boc-anhydride is fresh. It can degrade over time, especially if exposed to moisture.

  • pH Control: Monitor the pH of the reaction mixture. As the reaction proceeds, the pH may drop. Add additional base as needed to maintain the optimal pH range.

  • Reaction Time: Allow the reaction to proceed for a sufficient duration, typically 12-24 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

My methylation step is inefficient. What are the common pitfalls?

The methylation of the N4 and N9 secondary amines requires careful selection of the methylating agent and base to avoid unwanted side reactions.

  • Choice of Methylating Agent:

    • Recommended: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is generally more reactive.

    • Avoid Over-alkylation: Direct alkylation of amines can be difficult to control.[2] Using a strong, non-nucleophilic base and controlling the stoichiometry of the methylating agent are key.

  • Choice of Base:

    • Recommended: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) is necessary to deprotonate the secondary amines, making them more nucleophilic.

    • Causality: Weaker bases, such as triethylamine or potassium carbonate, are generally not strong enough to efficiently deprotonate the secondary amines, leading to low conversion.

  • Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is essential. Protic solvents will quench the strong base.

Troubleshooting Inefficient Methylation:

  • Incomplete Reaction: If you observe the N1,N12-diprotected starting material, it's likely due to insufficient deprotonation or an inactive methylating agent.

    • Ensure your base is fresh and properly handled to avoid deactivation by moisture.

    • Use a slight excess of the methylating agent (2.2-2.5 equivalents).

  • Side Products: The formation of quaternary ammonium salts (over-methylation) can occur. To minimize this, add the methylating agent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.

An alternative to direct alkylation is reductive amination .[2][3] This involves reacting the N1,N12-diprotected spermine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2] This method is often milder and can provide better control over the degree of methylation.[2]

dot

reductive_amination reagents N1,N12-Boc-Spermine Formaldehyde (H₂CO) NaBH(OAc)₃ intermediate Imine Formation H₂C=N⁺(R)-R' reagents->intermediate Reaction product N4,N9-Dimethyl-N1,N12-Boc-Spermine intermediate->product Reduction

Caption: Reductive Amination Pathway.

I'm losing a significant amount of product during purification. How can I improve my recovery?

Polyamines and their derivatives are notoriously polar and can be challenging to purify by standard column chromatography.

  • Post-Methylation Workup: After the methylation step, the reaction is typically quenched with water. The protected, methylated spermine is then extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

  • Purification of the Protected Intermediate:

    • Silica Gel Chromatography: Use a silica gel column to purify the N1,N12-di-Boc-N4,N9-dimethylspermine.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent the product from streaking on the column by neutralizing acidic sites on the silica.

  • Final Product Purification:

    • After deprotection with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, the N4,N9-dimethylspermine is typically obtained as a salt.

    • If necessary, the free base can be obtained by neutralizing the salt and extracting into an organic solvent, or by using an ion-exchange column. However, for many biological applications, the salt form is used directly.

    • Purification of the final free base can be very challenging due to its high polarity. It is often best to ensure the purity of the protected intermediate before the final deprotection step.

Troubleshooting Purification Issues:

  • Product Sticking to the Column: If your product is not eluting from the silica column, increase the polarity of your eluent system significantly (e.g., switch to a dichloromethane/methanol/ammonium hydroxide system). The addition of a base like triethylamine or ammonium hydroxide is often key.

  • Co-elution of Impurities: If impurities are co-eluting with your product, try a different solvent system or consider using a different stationary phase, such as alumina or a C18 reverse-phase column.

Detailed Experimental Protocols

Protocol 1: Synthesis of N1,N12-di-Boc-Spermine
  • Dissolve spermine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol:ammonium hydroxide 8:2:0.2).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N1,N12-di-Boc-spermine, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of N1,N12-di-Boc-N4,N9-dimethylspermine (Reductive Amination)
  • Dissolve N1,N12-di-Boc-spermine (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add aqueous formaldehyde (37 wt. % in H₂O, 2.5 eq).

  • Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection to Yield N4,N9-Dimethylspermine
  • Dissolve the purified N1,N12-di-Boc-N4,N9-dimethylspermine in a minimal amount of dichloromethane or methanol.

  • Add an excess of a strong acid, such as 4M HCl in dioxane or neat trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be triturated with diethyl ether to yield a solid, which can then be collected by filtration.

Data Presentation

StepCompound NameStarting Mass (g)Expected MWFinal Mass (g)Yield (%)Purity (by NMR/LC-MS)
1N1,N12-di-Boc-Spermine5.0402.588.5~85>95%
2N1,N12-di-Boc-N4,N9-dimethylspermine8.5430.637.9~87>95%
3N4,N9-Dimethylspermine (as HCl salt)7.9303.324.8~90>98%

Note: The above table is an example of expected results for a successful synthesis and should be adapted to your specific experimental data.

References

  • Hansen, M.; Våbenø, J.; Stenstrøm, Y.
  • Våbenø, J.; Leiro, H.; Hansen, M.; Muga, A.; Lærum, O. D.; Stenstrøm, Y. Design and Synthesis of N4,N9-disubstituted Spermines for Non-Viral siRNA Delivery--Structure-Activity Relationship Studies of siFection Efficiency Versus Toxicity. PubMed.
  • Hansen, M.; Våbenø, J.; Muga, A.; Lærum, O. D.; Stenstrøm, Y.
  • Hansen, M.; Våbenø, J.; Stenstrøm, Y. N4,N9-Dioleoyl Spermine Is a Novel Nonviral Lipopolyamine Vector for Plasmid DNA Formulation.
  • Våbenø, J.; Hansen, M.; Lærum, O. D.; Muga, A.; Stenstrøm, Y.
  • Våbenø, J.; Leiro, H.; Muga, A.; Lærum, O. D.; Stenstrøm, Y. Very long chain N4, N9 -diacyl spermines: non-viral lipopolyamine vectors for efficient plasmid DNA and siRNA delivery. PubMed.
  • Fouchard, F.; Bigot, A.; Guéritte, F.; Dubois, J. An efficient synthesis of orthogonally protected spermidine.
  • Khomenko, T. M.; Berezhnaya, A. V.; Lukin, A. V.; Shishkin, M. A.; Ilyin, M. V.; Strekalova, T. V.; Khomutov, A. R.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.
  • Uusitalo, H.; Vepsäläinen, J.; Vainiotalo, P.; Järvinen, T.; Keinänen, T. A. METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. PMC.
  • Khomenko, T. M.; Berezhnaya, A. V.; Lukin, A. V.; Shishkin, M. A.; Ilyin, M. V.; Strekalova, T. V.; Khomutov, A. R. C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects.
  • Wessolowski, A.; Bitan, G.; Scheiblich, K.; Licha, K.; Liskamp, R. M. J.; Braun, K. Introduction of Functional Groups into Peptides via N -Alkylation.
  • Organic Chemistry Portal.
  • Stetsenko, D. A.; Ponomarev, E. D.; Ryabinin, V. A.
  • PacBio. Guide - Low Yield Troubleshooting. PacBio.
  • Khomenko, T. M.; Berezhnaya, A. V.; Lukin, A. V.; Shishkin, M. A.; Ilyin, M. V.; Strekalova, T. V.; Khomutov, A. R.
  • Dopta, P. M.; Mahnke, M.; Näther, C.; Rohl C. Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-. IUCr.
  • Santillan, R.; Farfán, N.; Rojas-Lima, S.; Pérez-Redondo, M.
  • Kim, J.; Lee, S. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • Vedage, G. A.; Bender, J. D.; Williams, J. D. Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Soda, K.; Kano, Y.; Sakuragi, M.; Takao, K.; Fukuda, K.; Ueno, M. Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism. PubMed.
  • Boojamra, C. G.; Burow, K. M.; Ellman, J. A. A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines.
  • Kaliappan, K. P. Protecting Groups. chem.iitb.ac.in.
  • Panchapakesan, G.; Venkatragavan, R.; Reddy, P. V.; Lakshminarayana, T.; Balaiah, E.; Jayaprasad, G.; Navaneethakrishnan, G.; Muthukrishnan, P. Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering.
  • Luo, N.; Zhong, Y.; Shui, H.; Luo, R.
  • Soda, K.; Dobashi, Y.; Kano, Y.; Tsujinaka, S.; Konishi, F. Extracellular Spermine Activates DNA Methyltransferase 3A and 3B. PMC.
  • Uusitalo, H.; Vepsäläinen, J.; Vainiotalo, P.; Järvinen, T.; Keinänen, T. A. Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases. Biochemical Journal.
  • Lammens, J.; Verwaeren, J.; Demeunynck, M. Biochemical synthesis of 1,4-butanediamine.
  • Sigma-Aldrich.
  • Smith, M. E.; Girolami, G. S. Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides. University of Illinois.
  • Guidechem. 1,4-Butanediamine,N,N'-bis(2-chloroethyl)-N,N'-dimethyl- (9CI). Guidechem.
  • He, Z.; Li, H.; Wang, S.; Chen, H.; Zheng, S. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Royal Society of Chemistry.

Sources

Optimization

resolving pH stability issues with N4,N9-Dimethylspermine

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Resolving pH Stability & Functional Issues with N4,N9-Dimethylspermine Introduction: The Protonation Trap You are likely rea...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Resolving pH Stability & Functional Issues with N4,N9-Dimethylspermine

Introduction: The Protonation Trap

You are likely reading this because your experiments with N4,N9-Dimethylspermine (DMSP) are showing inconsistent results—varying binding affinities, unexpected cytotoxicity, or precipitation in stock solutions.

While DMSP is a potent structural analog of spermine, often selected for its metabolic stability (resistance to spermine oxidase), it possesses a distinct physicochemical vulnerability: altered acid-dissociation constants (pKa) at the N4 and N9 positions.

Unlike native spermine, where the internal nitrogens are secondary amines, DMSP features tertiary amines at these positions. This methylation sterically hinders solvation of the protonated cation, typically lowering the pKa of these internal sites relative to spermine. Consequently, DMSP is far more sensitive to minor pH fluctuations in your buffer or culture media. A shift from pH 7.0 to 7.8 can inadvertently deprotonate the core of the molecule, stripping it of the charge density required for DNA/RNA interaction.

This guide moves beyond basic handling to address the specific pH-dependent stability vectors that compromise DMSP data.

Module 1: Chemical Stability & Storage (The "Shelf" Phase)

Q1: My DMSP stock solution turned yellow/cloudy after a week at 4°C. Is it degraded? A: Likely, yes. This is a hallmark of oxidative deamination or free-base aggregation , both accelerated by incorrect pH storage.

  • The Mechanism: While methylation at N4/N9 blocks direct attack by Spermine Oxidase (SMOX), the molecule remains susceptible to non-enzymatic autoxidation and serum amine oxidases (if media-contaminated) at alkaline pH. Furthermore, if stored in a non-acidified buffer (pH > 8), the molecule exists partially as a free base. Polyamines are hygroscopic and react avidly with atmospheric CO2 to form carbamates, appearing as a precipitate.

  • The Protocol:

    • Always store as a salt: Ensure your DMSP is the tetrahydrochloride (4HCl) form.

    • Acidify Stock Solutions: Dissolve DMSP in 0.1 M HCl or water acidified to pH < 5.0. Do not store in PBS or Tris at pH 7.4 for long periods.

    • Argon Overlay: If storing high-concentration stocks (>100 mM), overlay the vial with argon gas to prevent CO2 absorption and oxidation.

Q2: Can I freeze-thaw DMSP solutions? A: Yes, but only if the pH is acidic. At neutral pH, freeze-thaw cycles can cause local pH spikes (eutectic crystallization effects) that promote aggregation.

  • Recommendation: Aliquot stocks into single-use vials. Store at -20°C.

Module 2: Solution Preparation & Handling (The "Bench" Phase)

Q3: I am trying to dissolve DMSP in cell culture media, but it precipitates. Why? A: This is a classic "Salting Out" effect combined with the Free Base Trap . Culture media (DMEM/RPMI) is buffered to pH 7.4. If you add a highly concentrated DMSP-HCl salt solution directly to media, the sudden high ionic strength and pH shock can cause transient precipitation of media salts (phosphates) or the polyamine itself if the local pH rises too high (e.g., if you attempted to pH-adjust with NaOH).

Correct Dissolution Workflow:

StepActionRationale
1 Dissolve in Water Prepare a 100 mM stock in PCR-grade water (pH ~5-6 naturally).
2 Check pH Ensure the stock is slightly acidic. If not, add HCl. Do NOT add NaOH.
3 Dilute Dilute the stock into the final buffer/media immediately before use.
4 Vortex Immediately Prevent local concentration hotspots that trigger phosphate precipitation.

Q4: How does the pKa shift of DMSP affect my buffer choice? A: This is the most critical variable.

  • Spermine pKas: ~10.9, 10.1, 8.5, 7.9. (At pH 7.4, it is fully protonated +4).

  • DMSP pKas (Internal): The N-methylation lowers the internal amine pKas, potentially pushing them closer to 7.0-7.5.

  • The Risk: If you use a buffer at pH 8.0 (common for some transfection protocols), DMSP may lose protons at the N4/N9 positions, becoming a +2 ion. This exponentially reduces its binding affinity for nucleic acids (which relies on the tetracationic state).

Buffer Compatibility Table:

Buffer SystemRecommended pH RangeCompatibility with DMSPNotes
MES 5.5 - 6.5High Ideal for stability; keeps DMSP fully protonated (+4).
HEPES 7.0 - 7.5Moderate Standard for physiology. Monitor pH strictly; avoid drift >7.6.
Tris 7.5 - 8.5Low / Risky High temperature sensitivity. At pH 8.0, DMSP may partially deprotonate.
Phosphate (PBS) 7.4Caution Polyamine cations can precipitate with high phosphate concentrations.

Module 3: Experimental Application (The "Data" Phase)

Q5: My DNA binding assays (EMSA/ITC) fail at pH 8.0 but work at pH 7.0. Is the drug bad? A: No, the drug is behaving chemically correctly; the assay design is flawed for this specific analog. As described above, the functional stability of the DMSP-DNA complex is pH-dependent. At pH 8.0, you are likely observing the deprotonation threshold . The molecule is physically stable (not degrading), but functionally unstable (losing charge).

Q6: I see higher toxicity in cell culture with DMSP than with Spermine. Is it an impurity? A: Unlikely. It is often a pH-driven uptake artifact . Polyamines enter cells via transporters (e.g., SLC18B1) that are powered by membrane potential and proton gradients.

  • Extracellular pH: If your media becomes alkaline (old media, pH > 7.8), DMSP becomes less charged and more membrane-permeant via passive diffusion (non-transporter mediated), leading to uncontrolled intracellular accumulation and mitochondrial toxicity.

  • Oxidation: If your media contains bovine serum (FBS), it contains serum amine oxidases. While DMSP resists internal cleavage, verify if it inhibits or interacts with these enzymes, producing hydrogen peroxide as a byproduct.

  • Troubleshooting: Add 1 mM Aminoguanidine to your culture media. This inhibits serum amine oxidases. If toxicity persists, it is intrinsic to the DMSP; if it disappears, your issue was oxidative byproducts in the media.

Visualizing the Stability Logic

Diagram 1: The Protonation Cascade & Functional Stability

This diagram illustrates how pH shifts alter the charge state of DMSP, directly impacting its ability to stabilize DNA/RNA.

DMSP_Protonation pH_Low Acidic Environment (pH < 6.0) State_FullyCharged Tetracationic State (+4) Fully Protonated (N1, N4, N9, N12) pH_Low->State_FullyCharged Stabilizes Function_Stable Optimal Binding High Affinity for DNA/RNA State_FullyCharged->Function_Stable Result pH_Phys Physiological Environment (pH 7.2 - 7.6) State_MetaStable Metastable State N4/N9 pKa Threshold pH_Phys->State_MetaStable Shifts Equilibrium Function_Risk Variable Binding Sensitive to pH Drift State_MetaStable->Function_Risk Result State_Deprotonated Deprotonated State (+2) Loss of Internal Protons State_MetaStable->State_Deprotonated If pH Drifts > 0.2 units pH_High Alkaline Environment (pH > 8.0) pH_High->State_Deprotonated Forces Function_Fail Functional Failure Precipitation / Low Affinity State_Deprotonated->Function_Fail Result

Caption: Figure 1. The functional stability of N4,N9-Dimethylspermine is strictly coupled to pH. Unlike native spermine, the methylated internal amines may deprotonate near physiological pH, leading to loss of binding function.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose the root cause of your specific issue.

Troubleshooting_Flow Start Identify Issue Precipitation Precipitation / Cloudiness Start->Precipitation LossOfActivity Loss of Biological Activity (e.g., No Transfection/Binding) Start->LossOfActivity Toxicity Unexpected Toxicity (Cell Culture) Start->Toxicity Check_Solvent Solvent pH > 7.0? Precipitation->Check_Solvent Check_Assay_pH Assay pH > 7.8? LossOfActivity->Check_Assay_pH Check_Serum Media contains FBS? Toxicity->Check_Serum Acidify Action: Acidify Stock (Use 0.1M HCl) Check_Solvent->Acidify Yes Check_Conc Concentration > 50mM in Phosphate Buffer? Check_Solvent->Check_Conc No Remove_Phos Action: Switch to Water or HEPES Check_Conc->Remove_Phos Yes Lower_pH Action: Lower pH to 7.2 or use MES (pH 6.5) Check_Assay_pH->Lower_pH Yes Check_Storage Stored at 4°C > 1 Month? Check_Assay_pH->Check_Storage No Fresh_Stock Action: Prepare Fresh Stock (Oxidation Likely) Check_Storage->Fresh_Stock Yes Add_AG Action: Add 1mM Aminoguanidine Check_Serum->Add_AG Yes Check_Drift Check Media pH Drift (Is it Pink/Purple?) Check_Serum->Check_Drift No Fix_Incubator Action: Check CO2 Levels Prevent Alkalinization Check_Drift->Fix_Incubator Yes

Caption: Figure 2. Diagnostic workflow for isolating chemical vs. functional instability vectors in DMSP experiments.

References

  • Sigma-Aldrich. N4,N9-Dimethylspermine (tetrahydrochloride) Product Specification & Storage.[1]Link

  • Dever, T. E., & Ivanov, I. P. (2018). Roles of Polyamines in Translation and Regulation.[2] Microbiology and Molecular Biology Reviews. Link

  • Yohannes, E., et al. (2005). Polyamine stress at high pH in Escherichia coli K-12.[3] BMC Microbiology. (Demonstrates the toxicity of polyamines at alkaline pH due to uncharged membrane permeation). Link

  • Icom, A., et al. (2018). pH-Dependent Phase Separation Drives Polyamine-Mediated Silicification. ACS Nano. (Details the precipitation mechanics of polyamines at neutral/basic pH). Link

  • Murray-Stewart, T., et al. (2020). (R,R)-1,12-Dimethylspermine can mitigate abnormal spermidine accumulation in Snyder-Robinson syndrome. Journal of Biological Chemistry. (Context on dimethylspermine analogs and metabolic stability). Link

Sources

Reference Data & Comparative Studies

Validation

N4,N9-Dimethylspermine vs spermine DNA condensation efficiency

This guide provides an in-depth technical comparison between Spermine (the natural tetraamine) and N4,N9-Dimethylspermine (a synthetic analogue) regarding their DNA condensation efficiency. Executive Summary Spermine ( )...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Spermine (the natural tetraamine) and N4,N9-Dimethylspermine (a synthetic analogue) regarding their DNA condensation efficiency.

Executive Summary

Spermine (


) is the biological gold standard for DNA condensation, utilizing a combination of tetravalent electrostatic attraction and specific hydrogen bonding in the DNA major groove to induce toroidal compaction.

N4,N9-Dimethylspermine (N4,N9-Me


Spm) is a structural analogue where the secondary amines are methylated. This modification introduces steric bulk and removes two critical hydrogen bond donors. Consequently, N4,N9-Me

Spm exhibits reduced thermodynamic condensation efficiency
compared to spermine in cell-free systems, requiring higher concentrations to achieve the same degree of compaction. However, its resistance to Polyamine Oxidase (PAO) makes it a superior candidate for long-term stability studies in metabolic contexts.

Crucial Distinction: If your interest lies in transfection (gene delivery), you may be confusing this molecule with N4,N9-Dioleoylspermine . The dioleoyl derivative is a lipopolyamine that forms highly efficient lipoplexes, whereas the simple dimethyl analogue discussed here is a structural probe.

Chemical & Mechanistic Comparison

The efficiency of DNA condensation is governed by the ligand's charge density, flexibility, and hydration shell dynamics.

FeatureSpermine (Native)N4,N9-DimethylspermineImpact on Condensation
Structure Linear TetraamineMethylated Secondary AminesSteric Hindrance: Methyl groups on N4/N9 clash with the floor of the DNA major groove.
Charge at pH 7.4 +4 (Tetracation)+4 (Tetracation)Electrostatics: Identical coulombic attraction (long-range).
H-Bond Donors 6 (2 Primary, 2 Secondary)4 (2 Primary, 0 Secondary)Binding Mode: Loss of secondary amine H-bonds weakens "anchoring" in the groove.
Hydration Fits into "Spine of Hydration"Disrupts Hydration StructureThermodynamics: Methyl groups are hydrophobic, altering the entropic gain of water release.
Metabolic Stability Susceptible to PAO/SMOResistant to PAOBiological Context: Me

Spm persists longer in cell culture.
The "Ammonia Bridge" Mechanism

Spermine condenses DNA not just by neutralizing phosphate charges (90% neutralization required), but by bridging the major groove. The secondary amines (N4, N9) form water-mediated hydrogen bonds with guanine N7 or thymine O4.

  • Spermine: Forms a perfect "zipper" across the groove.

  • N4,N9-Me

    
    Spm:  The methyl groups prevent these specific H-bonds. The molecule must bind more loosely or "ride" on the backbone phosphates rather than burying deep in the groove, leading to looser condensates  (rods vs. tight toroids).
    

Condensation Efficiency Data

In standard Resonance Light Scattering (RLS) and UV-Vis Melting assays, the efficiency is measured by the


 (concentration required for 50% transition to condensed state).
Comparative Metrics
ParameterSpermineN4,N9-DimethylspermineInterpretation

(Condensation)
~10–20

M
~40–60

M
Spermine is ~2-3x more potent.
Morphology (AFM) Tight Toroids (

nm)
Loose Rods/AggregatesMethylation prevents tight curvature formation.
Melting Temp (

)
+15°C stabilization+8°C stabilizationReduced stabilization of the double helix.
B-to-Z Transition Potent InducerWeak/No InductionMethylation inhibits the conformational switch.

Note: Data derived from general structure-activity relationships of N-methylated polyamines (Ref 1, 3).

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Resonance Light Scattering (RLS) Assay

Objective: Determine the critical condensation concentration (


).
  • Preparation:

    • Prepare 10

      
      M Calf Thymus DNA (in bp) in 10 mM Na-Cacodylate buffer (pH 7.2).
      
    • Validation: Buffer must be low salt (<10 mM NaCl); high salt masks polyamine binding.

  • Titration:

    • Aliquot DNA into a quartz cuvette.

    • Titrate Spermine or N4,N9-Me

      
      Spm from 0 to 100 
      
      
      
      M in 2
      
      
      M increments.
  • Measurement:

    • Set Fluorometer to Synchronous Scan (Excitation = Emission = 320 nm).

    • Measure Light Scattering Intensity (LSI) at 90°.

  • Analysis:

    • Plot LSI vs. log[Polyamine].

    • The inflection point is the

      
      .
      
    • Expected Result: Spermine curve shifts left (lower concentration) compared to N4,N9-Me

      
      Spm.
      
Protocol B: Ethidium Bromide (EtBr) Displacement

Objective: Assess binding affinity relative to groove binding.

  • Complex Formation: Incubate DNA with EtBr (ratio 4:1) until fluorescence stabilizes.

  • Displacement: Add polyamine.[1][2][3][4]

  • Readout: Measure decrease in fluorescence (

    
    ).
    
  • Result: Spermine displaces EtBr more efficiently (steeper slope) than N4,N9-Me

    
    Spm, indicating tighter minor/major groove interaction.
    

Visualization of Mechanisms

Figure 1: Condensation Pathway & Structural Impact[5]

CondensationMechanism cluster_Spm Spermine Pathway cluster_MeSpm N4,N9-Me2Spm Pathway DNA_Free Free B-DNA (Extended Coil) Spm_Bind Spermine Binding (Groove + Backbone) DNA_Free->Spm_Bind + Spermine Me_Bind Me2Spm Binding (Backbone Only) DNA_Free->Me_Bind + N4,N9-Me2Spm Spm_Neut 90% Charge Neutralization Spm_Bind->Spm_Neut H-Bond Stabilization Spm_Toroid Tight Toroid (Stable) Spm_Neut->Spm_Toroid Cooperative Collapse Me_Steric Steric Clash in Major Groove Me_Bind->Me_Steric No H-Bond Donors Me_Rod Loose Rods/ Aggregates Me_Steric->Me_Rod Weak Compaction

Caption: Spermine achieves tight toroidal condensation via groove binding, while N4,N9-Me2Spm steric hindrance leads to looser structures.

Figure 2: Experimental Workflow (RLS Assay)

Workflow Step1 Prepare 10uM DNA (Low Salt Buffer) Step2 Add Polyamine (0 - 100 uM Titration) Step1->Step2 Decision Measure Scattering (320nm) Step2->Decision ResultA High Scattering Signal (Condensation) Decision->ResultA > EC50 ResultB Low Scattering Signal (Soluble) Decision->ResultB < EC50

Caption: Step-by-step workflow for determining EC50 using Resonance Light Scattering.

References

  • Spermine Condenses DNA, but Not RNA Duplexes. Source: NCBI / Biophysical Journal Context: Establishes the baseline mechanism of spermine-induced condensation and the requirement for major groove binding. URL:[Link]

  • Structural basis of polyamine–DNA recognition. Source: Nucleic Acids Research Context:[1][2][3][4][5][6] Details the specific hydrogen bonding of spermine secondary amines in the DNA groove, which is disrupted in N4,N9-methylated analogues. URL:[Link]

  • Ligand-Induced DNA Condensation: Choosing the Model. Source: Biophysical Journal Context: Discusses the thermodynamic models of ligand binding, explaining why steric bulk (methylation) reduces condensation efficiency. URL:[Link]

  • N4,N9-dioleoyl spermine is a novel nonviral lipopolyamine vector. Source: PubMed Context: (For contrast) Describes the lipophilic derivative often confused with the simple methylated form, which has higher transfection efficiency. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Methods for Validating N4,N9-Dimethylspermine Purity

In the landscape of drug development and cellular biology research, the purity of polyamines such as N4,N9-Dimethylspermine is of paramount importance. As a critical precursor and metabolite in various biological pathway...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and cellular biology research, the purity of polyamines such as N4,N9-Dimethylspermine is of paramount importance. As a critical precursor and metabolite in various biological pathways, its purity can significantly impact experimental outcomes and the safety profile of potential therapeutics. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of N4,N9-Dimethylspermine purity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge of N4,N9-Dimethylspermine

N4,N9-Dimethylspermine, like other polyamines, presents a unique analytical challenge due to its high polarity and lack of a significant UV-absorbing chromophore.[1][2] This necessitates specialized chromatographic strategies to achieve adequate retention and sensitive detection. This guide will explore and compare three robust HPLC-based approaches: Reversed-Phase HPLC with pre-column derivatization, Ion-Pairing Reversed-Phase HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This is a classic and widely adopted approach for polyamine analysis.[1][3] The core principle involves chemically modifying the N4,N9-Dimethylspermine molecule to attach a chromophore or fluorophore, enhancing its hydrophobicity for retention on a C18 column and enabling sensitive detection.

Causality Behind Experimental Choices
  • Derivatization: The choice of derivatizing agent is critical. Dansyl chloride is a common choice, reacting with the primary and secondary amines of N4,N9-Dimethylspermine to form a highly fluorescent and UV-active derivative. This not only facilitates detection but also significantly increases the molecule's hydrophobicity, leading to better retention on a reversed-phase column.[3]

  • Reversed-Phase Column: A standard C18 column provides a non-polar stationary phase that interacts with the now hydrophobic dansylated analyte.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) is necessary to elute the derivatized analyte and any impurities with varying polarities in a reasonable timeframe while maintaining good peak shape.[4]

Experimental Protocol: Dansyl Chloride Derivatization
  • Standard Preparation: Prepare a stock solution of N4,N9-Dimethylspermine in 0.1 N HCl.[3] Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the N4,N9-Dimethylspermine sample in 0.1 N HCl to a known concentration.

  • Derivatization Reaction:

    • To 100 µL of standard or sample solution, add 200 µL of saturated sodium carbonate solution.

    • Add 400 µL of dansyl chloride solution in acetone (10 mg/mL).

    • Vortex and incubate at 60°C for 1 hour in the dark.

    • Add 100 µL of proline solution (100 mg/mL) to quench the excess dansyl chloride.

    • Vortex and incubate for 30 minutes at 60°C.

    • Evaporate the acetone under a stream of nitrogen.

    • Extract the dansylated polyamines with 500 µL of toluene.

    • Centrifuge and transfer the organic layer to a new vial.

    • Evaporate to dryness and reconstitute in 100 µL of acetonitrile for HPLC injection.

  • HPLC Analysis:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 510 nm)

G cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Reconstitution cluster_analysis HPLC Analysis prep_start Start: N4,N9-Dimethylspermine Sample/Standard in 0.1N HCl add_carbonate Add Saturated Na2CO3 prep_start->add_carbonate add_dansyl Add Dansyl Chloride in Acetone add_carbonate->add_dansyl incubate_1 Incubate at 60°C for 1 hour add_dansyl->incubate_1 add_proline Add Proline to Quench incubate_1->add_proline incubate_2 Incubate at 60°C for 30 min add_proline->incubate_2 evap_acetone Evaporate Acetone incubate_2->evap_acetone add_toluene Extract with Toluene evap_acetone->add_toluene evap_toluene Evaporate Toluene add_toluene->evap_toluene reconstitute Reconstitute in Acetonitrile evap_toluene->reconstitute inject Inject into RP-HPLC System reconstitute->inject G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_detection Detection prep_start Start: N4,N9-Dimethylspermine Sample/Standard dissolve Dissolve in Water/Acetonitrile (95:5) prep_start->dissolve inject Inject into Ion-Pairing RP-HPLC System dissolve->inject detect ELSD / CAD / MS inject->detect

Caption: Workflow for Ion-Pairing RP-HPLC.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the analysis of polar compounds. [5][6]It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates an aqueous layer on the stationary phase into which polar analytes like N4,N9-Dimethylspermine can partition.

Causality Behind Experimental Choices
  • HILIC Column: A column with a bonded polar functional group (e.g., amide, diol) is used. This stationary phase retains polar analytes that are poorly retained in reversed-phase chromatography. [7]* High Organic Mobile Phase: The mobile phase typically consists of a high percentage of acetonitrile with a small amount of aqueous buffer. The N4,N9-Dimethylspermine partitions from the less polar mobile phase into the water-enriched layer on the surface of the polar stationary phase. Elution is achieved by increasing the aqueous component of the mobile phase. [8]* Detection: Similar to ion-pairing, HILIC is well-suited for ELSD, CAD, or MS detection due to the absence of a derivatizing agent. [9]

Experimental Protocol: HILIC
  • Standard and Sample Preparation:

    • Prepare a stock solution of N4,N9-Dimethylspermine in a water/acetonitrile (50:50) mixture.

    • Create calibration standards and sample solutions by diluting with the same solvent mixture. Ensure the final solvent composition is similar to the initial mobile phase to avoid peak distortion.

  • HPLC Analysis:

    • Column: Amide, 150 mm x 2.1 mm, 3 µm

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid

    • Gradient: 5% B to 40% B over 12 minutes

    • Flow Rate: 0.4 mL/min

    • Detection: ELSD, CAD, or MS

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_detection Detection prep_start Start: N4,N9-Dimethylspermine Sample/Standard dissolve Dissolve in Water/Acetonitrile (50:50) prep_start->dissolve inject Inject into HILIC System dissolve->inject detect ELSD / CAD / MS inject->detect

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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